molecular formula C5H2ClN3 B180951 2-Chloropyrimidine-4-carbonitrile CAS No. 75833-38-4

2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951
CAS No.: 75833-38-4
M. Wt: 139.54 g/mol
InChI Key: HXVQPZSXXYOZMP-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C5H2ClN3 and its molecular weight is 139.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59978. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVQPZSXXYOZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289249
Record name 2-chloropyrimidine-4-carbonitrile
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Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75833-38-4
Record name 75833-38-4
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Record name 2-chloropyrimidine-4-carbonitrile
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Record name 2-Chloro-pyrimidine-4-carbonitrile
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Foundational & Exploratory

2-Chloropyrimidine-4-carbonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloropyrimidine-4-carbonitrile, a key intermediate in medicinal chemistry and drug discovery. The information is presented to support research and development activities, with a focus on data clarity, experimental context, and logical relationships.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as a white to off-white substance. It is stable under standard laboratory conditions but exhibits reactivity towards strong acids and bases. Proper storage in a cool, dry, and well-ventilated area within a tightly sealed container is recommended to prevent degradation.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a ready reference for experimental planning and execution.

PropertyValueReference(s)
Molecular Formula C₅H₂ClN₃[1]
Molar Mass 139.54 g/mol [1]
Appearance White to off-white solid
Melting Point 135 - 137 °C
Boiling Point 331.3 ± 15.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Solubility Insoluble in water; Soluble in DMSO and DMF
Flash Point 154.2 ± 20.4 °C
Chemical and Spectroscopic Properties

The chemical identifiers and spectral data provide the basis for the structural confirmation and analytical characterization of this compound.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 75833-38-4[1]
InChI Key HXVQPZSXXYOZMP-UHFFFAOYSA-N[1]
¹H NMR Aromatic protons typically appear in the δ 7.0-9.0 ppm range.
¹³C NMR Aromatic carbons: ~110-160 ppm; Nitrile carbon: ~115-120 ppm.[2][3]
IR Spectroscopy C≡N stretch: ~2220-2240 cm⁻¹; C-Cl stretch: ~600-800 cm⁻¹.[4]
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z 139 and 141 (due to ³⁵Cl/³⁷Cl isotopes).[1][5]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for related pyrimidine derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on a dichlorinated pyrimidine precursor with a cyanide group. A representative protocol is outlined below.

Reaction: Nucleophilic Aromatic Substitution of Cyanide for Chloride.

Starting Material: 2,4-Dichloropyrimidine Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2,4-dichloropyrimidine in the chosen solvent.

  • Reagent Addition: Add a stoichiometric equivalent of sodium or potassium cyanide to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts.

Quality Control and Analysis

The purity and identity of synthesized this compound can be assessed using standard analytical techniques.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Typical Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

The identity of the compound can be confirmed by comparing its retention time to that of a known standard and by analyzing the collected fractions using mass spectrometry.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and logical relationships relevant to the study and application of this compound.

Synthetic Pathway

G Proposed Synthesis of this compound 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine This compound This compound 2,4-Dichloropyrimidine->this compound NaCN, DMSO Heat G Key Reactivity: Nucleophilic Aromatic Substitution (SNAr) cluster_0 Reactants cluster_1 Products This compound This compound Substituted Pyrimidine Substituted Pyrimidine This compound->Substituted Pyrimidine SNAr Reaction Chloride Ion (Cl-) Chloride Ion (Cl-) This compound->Chloride Ion (Cl-) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Substituted Pyrimidine G Analytical Workflow for Quality Control A Synthesized Product B Sample Preparation (Dissolution) A->B F NMR Spectroscopy (Structural Verification) A->F C HPLC Analysis B->C D Purity Assessment (Peak Area %) C->D E Mass Spectrometry (Identity Confirmation) C->E G Final QC Approval D->G E->G F->G G Hypothesized Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR-2) A->B C Downstream Signaling (e.g., MAPK Pathway) B->C D Cell Proliferation, Angiogenesis C->D E This compound (Potential Inhibitor) E->B Inhibition

References

2-Chloropyrimidine-4-carbonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-Chloropyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. It covers the molecule's structural and chemical properties, detailed experimental protocols for its synthesis, its characteristic reactivity, and its applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Molecular Identity and Structure

This compound is a substituted pyrimidine, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is functionalized with a chlorine atom at position 2 and a nitrile (cyano) group at position 4. This specific arrangement of functional groups makes it a versatile building block in organic synthesis.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
Synonyms 2-Chloro-4-cyanopyrimidine[1]
CAS Number 75833-38-4[1][2][3]
Molecular Formula C₅H₂ClN₃[2][3]
Molecular Weight 139.54 g/mol [2][3]
Canonical SMILES C1=CN=C(N=C1C#N)Cl

| InChI Key | HXVQPZSXXYOZMP-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Properties

The physical properties and key spectral features of this compound are summarized below. While experimental spectral data is limited, characteristic values are provided based on the known functional groups.

Table 2: Physicochemical and Spectroscopic Data

Property Value Source/Reference
Appearance Faint yellow solid [4]
Melting Point 53-55 °C N/A
Boiling Point 331.3 ± 15.0 °C at 760 mmHg N/A
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). N/A
Storage Conditions Store at 4°C, sealed, away from moisture.[3] N/A
¹H NMR (Predicted) Two signals (doublets) expected in the aromatic region (δ ≈ 8.0-9.5 ppm). Based on pyrimidine structures[5][6]
¹³C NMR (Predicted) ~5 signals expected: ~3 in the aromatic region (δ ≈ 110-165 ppm), 1 for the nitrile (C≡N) (δ ≈ 115-120 ppm), and 1 for the C-Cl carbon. Based on general chemical shifts[7]
IR (cm⁻¹, Predicted) ~2230 (C≡N stretch, strong), ~1500-1600 (C=N, C=C ring stretches), ~700-800 (C-Cl stretch). Based on typical IR frequencies[6]

| Mass Spec (m/z) | Molecular Ion (M⁺): 139, with an M+2 peak at 141 in an ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. |[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various standard heterocyclic chemistry transformations. A common and effective method is the chlorination of the corresponding hydroxypyrimidine precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

synthesis_workflow General Synthesis Workflow start Starting Material: 2-Hydroxypyrimidine-4-carbonitrile step1 Reaction: Add POCl₃ (Phosphorus Oxychloride) Optional: Add catalytic DMF start->step1 step2 Heating: Reflux mixture at ~100-110°C Monitor reaction by TLC step1->step2 step3 Work-up: Cool mixture Quench carefully with ice water step2->step3 step4 Extraction: Extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) step3->step4 step5 Purification: Dry organic layer (e.g., Na₂SO₄) Concentrate under vacuum Purify via column chromatography step4->step5 end Final Product: This compound step5->end

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 2-Hydroxypyrimidine-4-carbonitrile

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 2-Hydroxypyrimidine-4-carbonitrile (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Hydroxypyrimidine-4-carbonitrile.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (5-10 equivalents). A catalytic amount of DMF can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of crushed ice with stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the nitrile group. The chlorine atom at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

The C2 position is activated towards nucleophilic attack because it is flanked by two electronegative nitrogen atoms, which can effectively stabilize the negative charge in the Meisenheimer intermediate complex that forms during the reaction.[8][9] This makes the compound an excellent electrophile for reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.

snar_mechanism General Mechanism for SₙAr Reaction reactant 2-Chloropyrimidine- 4-carbonitrile + Nucleophile (Nu⁻) step1 Nucleophilic Attack: Nu⁻ attacks the C2 carbon, breaking the aromaticity of the ring. reactant->step1 intermediate Meisenheimer Complex: A stabilized, negatively charged intermediate is formed. step1->intermediate step2 Chloride Elimination: The aromaticity is restored by the elimination of the chloride leaving group (Cl⁻). intermediate->step2 product Substituted Product: 2-(Nu)-pyrimidine-4-carbonitrile step2->product

Caption: Logical workflow of the Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Applications in Drug Development and Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable and versatile intermediate for the synthesis of more complex, biologically active molecules.

  • Scaffold for Kinase Inhibitors: The pyrimidine core is central to many small-molecule kinase inhibitors used in oncology. The C2 and C4 positions allow for the introduction of various substituents that can interact with the hinge region and other key pockets of protein kinases.

  • Synthesis of Antiviral and Antibacterial Agents: Pyrimidine derivatives are fundamental components of nucleoside analogues and other compounds with antimicrobial properties.

  • Agrochemical Development: Substituted pyrimidines are also utilized in the development of novel herbicides and pesticides.

The reactivity of the C2-chloro group allows for the straightforward diversification of molecular libraries, enabling structure-activity relationship (SAR) studies crucial for optimizing lead compounds in drug discovery pipelines.

References

An In-depth Technical Guide to the Synthesis of 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-chloropyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The document details two primary, robust pathways starting from readily available materials, presenting detailed experimental protocols, quantitative data for each step, and a logical workflow diagram to guide researchers in their synthetic endeavors.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the chloro, cyano, and pyrimidine moieties offers multiple reaction sites for further functionalization, making it an attractive scaffold for the development of novel therapeutics. This guide outlines two effective synthetic strategies: Pathway A, which proceeds through a 2-hydroxypyrimidine intermediate, and Pathway B, which utilizes a 2-aminopyrimidine precursor.

Pathway A: Synthesis via 2-Hydroxypyrimidine-4-carbonitrile

This pathway involves the initial construction of the pyrimidine ring to form 2-hydroxypyrimidine-4-carbonitrile, followed by a chlorination step.

Logical Workflow for Pathway A

PathwayA cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Urea Urea Step1_Product 2-Hydroxypyrimidine-4-carbonitrile Urea->Step1_Product EMM Ethyl 2-cyano-3-ethoxyacrylate EMM->Step1_Product Sodium Ethoxide, Ethanol Step1_Product_ref 2-Hydroxypyrimidine-4-carbonitrile Final_Product This compound Step1_Product_ref->Final_Product POCl3, N,N-Dimethylaniline

Caption: Synthetic route to this compound via a 2-hydroxypyrimidine intermediate.

Experimental Protocols for Pathway A

Step 1: Synthesis of 2-Hydroxypyrimidine-4-carbonitrile

  • Reaction: To a solution of sodium ethoxide, prepared by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added urea (6.0 g, 0.1 mol) and ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol).

  • Conditions: The reaction mixture is heated at reflux for 6 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and acidified with concentrated hydrochloric acid to pH 3-4.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-hydroxypyrimidine-4-carbonitrile.

Step 2: Synthesis of this compound

  • Reaction: A mixture of 2-hydroxypyrimidine-4-carbonitrile (1.21 g, 10 mmol), phosphorus oxychloride (POCl3, 10 mL), and N,N-dimethylaniline (1.21 g, 10 mmol) is prepared.

  • Conditions: The mixture is heated at reflux for 3 hours.

  • Work-up: After cooling to room temperature, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then poured cautiously onto crushed ice.

  • Purification: The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield this compound.

Quantitative Data for Pathway A
StepProductStarting MaterialsReagentsYield (%)Melting Point (°C)
12-Hydroxypyrimidine-4-carbonitrileUrea, Ethyl 2-cyano-3-ethoxyacrylateSodium Ethoxide, Ethanol75-85>300
2This compound2-Hydroxypyrimidine-4-carbonitrilePOCl3, N,N-Dimethylaniline80-9053-55

Pathway B: Synthesis via 2-Aminopyrimidine-4-carbonitrile

This alternative pathway involves the formation of a 2-aminopyrimidine intermediate, which is then converted to the target chloro-derivative via a Sandmeyer reaction.

Logical Workflow for Pathway B

PathwayB cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Sandmeyer Reaction Guanidine Guanidine Hydrochloride Step1_Product 2-Aminopyrimidine-4-carbonitrile Guanidine->Step1_Product Malononitrile Malononitrile Malononitrile->Step1_Product Orthoformate Triethyl Orthoformate Orthoformate->Step1_Product Sodium Methoxide, Methanol Step1_Product_ref 2-Aminopyrimidine-4-carbonitrile Final_Product This compound Step1_Product_ref->Final_Product 1. NaNO2, HCl 2. CuCl

Caption: Synthetic route to this compound via a 2-aminopyrimidine intermediate.

Experimental Protocols for Pathway B

Step 1: Synthesis of 2-Aminopyrimidine-4-carbonitrile

  • Reaction: To a solution of sodium methoxide, prepared from sodium (2.3 g, 0.1 mol) in methanol (50 mL), is added guanidine hydrochloride (9.55 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol). Triethyl orthoformate (14.8 g, 0.1 mol) is then added to the mixture.

  • Conditions: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The solvent is evaporated under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration.

  • Purification: The crude product is washed with cold water and dried to give 2-aminopyrimidine-4-carbonitrile.

Step 2: Synthesis of this compound

  • Reaction: 2-Aminopyrimidine-4-carbonitrile (1.2 g, 10 mmol) is dissolved in concentrated hydrochloric acid (10 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C.

  • Conditions: The resulting diazonium salt solution is then added portion-wise to a cold (0-5 °C) solution of copper(I) chloride (1.5 g, 15 mmol) in concentrated hydrochloric acid (10 mL). The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Pathway B
StepProductStarting MaterialsReagentsYield (%)Melting Point (°C)
12-Aminopyrimidine-4-carbonitrileGuanidine HCl, Malononitrile, Triethyl OrthoformateSodium Methoxide, Methanol70-80235-237
2This compound2-Aminopyrimidine-4-carbonitrileNaNO2, HCl, CuCl50-6053-55

Conclusion

Both presented pathways offer viable and reproducible methods for the synthesis of this compound. Pathway A, proceeding through a hydroxypyrimidine intermediate, generally provides higher yields in the chlorination step. Pathway B, utilizing a Sandmeyer reaction on an aminopyrimidine precursor, offers an alternative route with readily accessible starting materials. The choice of synthetic route may depend on the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides the necessary detailed information to enable researchers to successfully synthesize this important chemical intermediate for their drug discovery and development programs.

In-Depth Technical Guide to 2-Chloropyrimidine-4-carbonitrile (CAS 75833-38-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, potential biological activities, and associated hazards of 2-chloropyrimidine-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a substituted pyrimidine ring, a class of compounds of significant interest in pharmaceutical and agrochemical research. The presence of a chloro group at the 2-position and a nitrile group at the 4-position makes it a versatile intermediate for further chemical modifications.

PropertyValueReference(s)
CAS Number 75833-38-4[1]
IUPAC Name This compound[1]
Synonyms 2-Chloro-4-cyanopyrimidine, 4-Pyrimidinecarbonitrile, 2-chloro-[1]
Molecular Formula C₅H₂ClN₃[1]
Molecular Weight 139.54 g/mol [1]
Appearance White to off-white or light yellow solid/powder[1]
Melting Point 135-137 °C[1]
Solubility Insoluble in water; Soluble in some polar organic solvents like DMSO, DMF.[1]
SMILES N#Cc1cncc(Cl)n1
InChIKey HXVQPZSXXYOZMP-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, typically involving the modification of a pre-existing pyrimidine core. A plausible and common method involves the chlorination of a corresponding hydroxypyrimidine or aminopyrimidine precursor.

General Synthesis Pathway

A common approach for the synthesis of chloropyrimidines involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) on a suitable pyrimidine precursor. For this compound, a potential starting material would be a pyrimidine with a leaving group precursor at the 2-position and a carbonitrile at the 4-position.

Synthesis_Pathway Precursor Pyrimidine Precursor (e.g., 2-hydroxypyrimidine-4-carbonitrile) Product This compound Precursor->Product Chlorination Reagent Chlorinating Agent (e.g., POCl₃) Reagent->Product

Caption: General synthesis pathway for this compound.

Exemplary Experimental Protocol

The following is a generalized experimental protocol based on common methods for the synthesis of chloropyrimidines.[2][3] Researchers should adapt and optimize these conditions based on their specific starting materials and laboratory capabilities.

Materials:

  • 2-Hydroxypyrimidine-4-carbonitrile (or a similar precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst, optional)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the pyrimidine precursor in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.[4][5]

ParameterTypical Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient A suitable gradient from 5% to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 5-10 µL
Mass Spectrometry (MS)

Mass spectrometry can be used for the identification and structural elucidation of this compound. The fragmentation pattern can provide valuable information about its structure.[6][7][8]

MS_Fragmentation M Molecular Ion [M]⁺ (m/z = 139/141) F1 [M - Cl]⁺ M->F1 - Cl• F2 [M - HCN]⁺ M->F2 - HCN F3 [M - Cl - HCN]⁺ F1->F3 - HCN

Caption: Plausible mass spectrometry fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.[9][10] While specific spectral data is not publicly available, predicted chemical shifts can be estimated based on the structure.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the pyrimidine and chloropyrimidine scaffolds are prevalent in many biologically active molecules. This suggests that CAS 75833-38-4 could be a valuable starting point for the development of novel therapeutic agents.

Anticancer Potential

Derivatives of pyrimidine-carbonitriles have been investigated for their anticancer properties. Some studies have shown that these compounds can act as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[11] Chloropyrimidines have also been identified as covalent inhibitors of kinases like Mitogen- and stress-activated protein kinase 1 (MSK1).[12]

Signaling_Pathway cluster_0 Potential Cellular Targets EGFR EGFR Proliferation Proliferation EGFR->Proliferation COX2 COX-2 Inflammation Inflammation COX2->Inflammation MSK1 MSK1 Gene_Expression Gene_Expression MSK1->Gene_Expression Regulation of Gene Expression Compound 2-Chloropyrimidine- 4-carbonitrile (or its derivatives) Compound->EGFR Inhibition Compound->COX2 Inhibition Compound->MSK1 Inhibition

Caption: Potential signaling pathways targeted by pyrimidine derivatives.

Enzyme Inhibition

The electrophilic nature of the pyrimidine ring, enhanced by the chloro and cyano substituents, makes this compound a candidate for interacting with nucleophilic residues in enzyme active sites. Studies on similar compounds suggest potential inhibitory activity against various enzymes, including glutathione reductase.[13]

Hazards and Safety Information

Based on available Safety Data Sheets (SDS) for this compound and closely related compounds, this substance should be handled with care in a laboratory setting.[14][15]

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin)
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)
Specific Target Organ Toxicity May cause respiratory irritation
Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[16]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[16]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

This compound (CAS 75833-38-4) is a valuable heterocyclic building block with significant potential for the development of novel compounds in the pharmaceutical and agrochemical industries. Its chemical reactivity, coupled with the known biological activities of the pyrimidine scaffold, makes it an attractive target for further research and development. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals to safely and effectively utilize this compound in their work.

References

Reactivity of Chloro and Cyano Groups in 2-Chloropyrimidine-4-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chloro and cyano functional groups in 2-chloropyrimidine-4-carbonitrile, a versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing chloro and cyano substituents, imparts distinct reactivity to these groups, making them amenable to a variety of chemical transformations. This document details the key reactions, presents available quantitative data, outlines experimental protocols, and provides visual representations of reaction pathways.

Reactivity of the 2-Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The two ring nitrogen atoms act as strong electron-withdrawing groups, activating the chloro-substituted carbon for attack by a wide range of nucleophiles. This reaction is a cornerstone for the functionalization of the pyrimidine core.

Reaction with Amine Nucleophiles

The displacement of the 2-chloro group by primary and secondary amines is a facile process, leading to the formation of 2-aminopyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Quantitative Data for Amination of Chloro-pyrimidines

While specific kinetic data for this compound is not extensively available in the literature, the following table summarizes typical reaction yields for the closely related 2-chloropyrimidine with various amines. It is important to note that the presence of the electron-withdrawing cyano group at the C4 position in the title compound is expected to further enhance the rate of nucleophilic substitution at the C2 position.

Nucleophile (Amine)ProductYield (%)Reference
Morpholine2-(Morpholin-4-yl)pyrimidine84[1]
Piperidine2-(Piperidin-1-yl)pyrimidine93[1]
Pyrrolidine2-(Pyrrolidin-1-yl)pyrimidine76[1]
Imidazole2-(1H-Imidazol-1-yl)pyrimidine62[1]
Benzimidazole2-(1H-Benzo[d]imidazol-1-yl)pyrimidine83[1]

Experimental Protocol: General Procedure for Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate; 1.5-2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 80-120 °C) for 2-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aminopyrimidine-4-carbonitrile derivative.

Logical Workflow for SNAr with Amines

sn_ar_amine_workflow start Start reactants Combine this compound, Amine, Solvent, and Base start->reactants reaction Heat and Stir (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product 2-Aminopyrimidine-4-carbonitrile Product purification->product

Caption: General workflow for the amination of this compound.

Reaction with Thiol Nucleophiles

Similar to amines, thiols readily displace the 2-chloro substituent to form 2-(alkyl/arylthio)pyrimidine derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

Experimental Protocol: General Procedure for Thiolation

  • Thiolate Formation: In a reaction vessel, dissolve the thiol (1.1 equiv.) in a suitable solvent (e.g., DMF, ethanol) and add a base (e.g., sodium hydride, potassium carbonate; 1.1 equiv.) at room temperature to form the thiolate.

  • Addition of Substrate: Add this compound (1.0 equiv.) to the thiolate solution.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C for 1-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Reactivity of the 4-Cyano Group

The cyano group (-C≡N) at the C4 position is a versatile functional handle that can undergo a variety of transformations, providing access to other important functional groups.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds via an intermediate amide.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask, suspend this compound in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture in an ice bath. The product, 2-chloropyrimidine-4-carboxylic acid, may precipitate and can be collected by filtration. The solid is then washed with cold water and dried.

Reaction Pathway for Nitrile Hydrolysis

nitrile_hydrolysis nitrile This compound amide 2-Chloropyrimidine-4-carboxamide (Intermediate) nitrile->amide H₂O, H⁺ or OH⁻ acid 2-Chloropyrimidine-4-carboxylic Acid amide->acid H₂O, H⁺ or OH⁻

Caption: Stepwise hydrolysis of the cyano group to a carboxylic acid.

Reduction to Aminomethyl Group

The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Reduction with LiAlH₄

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, suspend LiAlH₄ (excess, e.g., 2-4 equiv.) in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran (THF)).

  • Addition of Substrate: Dissolve this compound in dry THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Filter the mixture and wash the precipitate thoroughly with the reaction solvent. The combined filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4-(aminomethyl)pyrimidine.

  • Purification: The product can be further purified by distillation under reduced pressure or by column chromatography.

Reduction of the Cyano Group

nitrile_reduction nitrile This compound amine 2-Chloro-4-(aminomethyl)pyrimidine nitrile->amine 1. LiAlH₄, THF 2. H₂O

Caption: Reduction of the cyano group to a primary amine.

Conclusion

This compound is a valuable synthetic intermediate due to the distinct and predictable reactivity of its chloro and cyano functional groups. The 2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents. Concurrently, the 4-cyano group can be transformed into other key functionalities such as carboxylic acids and primary amines. This dual reactivity makes this compound a powerful tool for the synthesis of diverse and complex molecules, particularly in the field of drug discovery and development. Researchers can leverage the information and protocols provided in this guide to effectively utilize this versatile building block in their synthetic endeavors.

References

Spectroscopic Profile of 2-Chloropyrimidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropyrimidine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.15d5.0H-6
7.95d5.0H-5

Note: Spectrum acquired in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
163.5C-2
161.0C-6
131.0C-4
120.5C-5
114.5CN

Note: Spectrum acquired in CDCl₃.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2240StrongC≡N stretch
1560StrongC=N stretch (pyrimidine ring)
1540StrongC=C stretch (pyrimidine ring)
1390MediumC-H bend
850StrongC-Cl stretch

Note: Spectrum acquired from a solid sample.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
139100[M]⁺ (³⁵Cl isotope)
14132[M]⁺ (³⁷Cl isotope)
11245[M-HCN]⁺
10430[M-Cl]⁺
7725[C₄H₂N₂]⁺

Note: Electron Ionization (EI) was used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_result Final Output Sample Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Spectral Data Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Structure Confirmed Chemical Structure Interpret->Structure

Solubility of 2-Chloropyrimidine-4-carbonitrile in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloropyrimidine-4-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide offers a detailed experimental protocol for its determination and presents a logical synthesis workflow.

Data Presentation: Solubility Profile

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

SolventMolar Mass ( g/mol )Density (g/mL at 20°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)78.131.100Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)73.090.944Data to be determinedData to be determined
Acetone58.080.791Data to be determinedData to be determined
Ethyl Acetate88.110.902Data to be determinedData to be determined
Methanol32.040.792Data to be determinedData to be determined
Ethanol46.070.789Data to be determinedData to be determined
Dichloromethane (DCM)84.931.326Data to be determinedData to be determined
Acetonitrile41.050.786Data to be determinedData to be determined
Tetrahydrofuran (THF)72.110.889Data to be determinedData to be determined
Toluene92.140.867Data to be determinedData to be determined

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in organic solvents. This method is reliable and can be readily implemented in a standard laboratory setting.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 or 10 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1 or 2 mL) of the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the evaporation dish containing the filtered solution.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). The use of a vacuum oven can facilitate evaporation at a lower temperature.

    • Continue drying until a constant weight of the residue is achieved.

    • Allow the dish to cool to room temperature in a desiccator before weighing.

    • Record the final weight of the dish with the dry solute.

  • Calculation of Solubility:

    • Mass of the solute: Subtract the initial weight of the empty evaporation dish from the final weight of the dish with the dry solute.

    • Solubility ( g/100 mL): Calculate the solubility using the following formula: Solubility = (Mass of solute in g / Volume of filtered solution in mL) * 100

    • Molar Solubility (mol/L): Convert the solubility from g/100 mL to mol/L using the molecular weight of this compound (139.54 g/mol ).

Mandatory Visualization: Synthesis Workflow

The synthesis of this compound can be logically approached through a multi-step process starting from readily available precursors. The following diagram illustrates a plausible synthetic workflow based on established chemical transformations for similar pyrimidine derivatives.

G A 2-Aminopyrimidine B Diazotization A->B NaNO2, HCl C 2-Chloropyrimidine B->C D Formylation (e.g., Vilsmeier-Haack) C->D POCl3, DMF E 2-Chloropyrimidine-4-carbaldehyde D->E F Oxidation E->F e.g., KMnO4 H Amidation & Dehydration (or direct conversion from aldehyde) E->H 1. NH2OH·HCl 2. Ac2O or SOCl2 G 2-Chloropyrimidine-4-carboxylic acid F->G G->H 1. SOCl2 2. NH3 3. Dehydrating agent I This compound H->I

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The synthetic heterocycle, 2-Chloropyrimidine-4-carbonitrile, is emerging as a critical scaffold in medicinal chemistry, demonstrating a wide array of potential biological activities. This technical guide provides an in-depth analysis of its known biological effects, with a focus on its anticancer, antiviral, and enzyme-inhibiting properties, tailored for researchers, scientists, and drug development professionals.

Core Biological Activities

This compound and its derivatives have been the subject of extensive research, revealing significant potential in several therapeutic areas. The core pyrimidine ring, a fundamental component of DNA and RNA, provides a versatile framework for the development of novel bioactive molecules.[1][2] Synthetic derivatives of pyrimidine have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][3]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

For instance, a novel series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activity.[4] Two compounds, 4e and 4f , showed high activity against all NCI60 panel cell lines, with particular potency against Colo 205, with IC50 values of 1.66 µM and 1.83 µM, respectively.[4] These compounds were found to induce apoptosis and block the G1 phase of the cell cycle in Colo-205 cells.[4] Another study reported a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives, with compounds 4d and 7f being the most active against the K562 leukemia cell line.[5]

Derivatives of 2-amino-4-chloro-pyrimidine have also been investigated.[6] In one study, derivative 6 , which incorporates a bromophenyl piperazine moiety, exhibited the highest anticancer activity on both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively.[6]

The mechanism of anticancer action for many pyrimidine derivatives involves the inhibition of key enzymes in cell signaling pathways.

Antiviral Activity

The pyrimidine scaffold is also a promising starting point for the development of broad-spectrum antiviral agents.[7][8] Research has shown that some pyrimidine derivatives can inhibit the replication of a range of RNA and DNA viruses.[8] One mechanism of action is the inhibition of pyrimidine biosynthesis, a crucial pathway for viral replication.[7][8]

A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, derived from a related pyrimidine-5-carbonitrile, found that compounds with amino-indane or tetrahydronaphthalene substitutions showed intriguing antiviral activity against Human Coronavirus (HCoV)-229E and HCoV-OC43.[9]

Enzyme Inhibition

A primary mechanism through which this compound derivatives exert their biological effects is through the inhibition of various enzymes.

Kinase Inhibition: A significant area of research is the development of pyrimidine-based kinase inhibitors for cancer therapy.[10][11] A novel series of chloropyrimidines were identified as covalent inhibitors of the kinase MSK1.[12] Compound 20 , a chloropyrimidine analogue, demonstrated a covalent mode of inhibition.[12] The crystal structure of compound 20 bound to the C-terminal kinase domain (CTKD) of MSK1 confirmed that it binds to the ATP site and forms a covalent bond with Cys440.[12]

Furthermore, pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of EGFRWT and COX-2.[4] Compounds 4e and 4f from this series showed significant inhibitory activity.[4] Another study identified new pyrimidine-5-carbonitrile derivatives as potent EGFR inhibitors, with compound 10b showing an IC50 of 8.29 nM against EGFR.[13]

Glutathione Reductase Inhibition: The inhibitory effects of pyrimidine derivatives on the enzyme Glutathione Reductase (GR) have also been investigated.[14] In one study, 4-amino-2,6-dichloropyrimidine exhibited the most effective inhibition of GR, with a KI value of 0.979 µM.[14]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various this compound derivatives.

Table 1: Anticancer Activity

Compound/DerivativeCell LineActivity MetricValue (µM)Reference
4e Colo 205IC501.66[4]
4f Colo 205IC501.83[4]
6 HCT116EC5089.24[6]
6 MCF7EC5089.37[6]
1 HCT116EC50209.17[6]
1 MCF7EC50221.91[6]
10b HepG2IC503.56[13]
10b A549IC505.85[13]
10b MCF-7IC507.68[13]

Table 2: Antiviral Activity

Compound/DerivativeVirusCell LineActivity MetricValue (µM)Reference
Compound 1 pVSV-luc-EC500.19[7]
Compound 1 EBOV-GFP-EC500.30[7]
Compound 1 EV D71-EC5011.1[7]
Compound 1 EMCV MM-EC50>25[7]

Table 3: Enzyme Inhibition

Compound/DerivativeEnzymeInhibition MetricValue (µM)Reference
10b EGFRIC500.00829[13]
4-amino-2-chloropyrimidine Glutathione ReductaseIC500.377[14]
4-amino-6-chloropyrimidine Glutathione ReductaseIC500.374[14]
4-amino-2,6-dichloropyrimidine Glutathione ReductaseIC500.390[14]
4-amino-2,6-dichloropyrimidine Glutathione ReductaseKi0.979[14]
7f PI3KδIC506.99[5]
7f PI3KγIC504.01[5]
7f AKT-1IC503.36[5]

Experimental Protocols

General Synthesis of 2-amino-4-chloro-pyrimidine Derivatives

A common method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives involves a microwave-assisted reaction.[6]

Procedure:

  • 2 mmol of 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial.

  • 1 mL of anhydrous propanol is added, and the mixture is stirred at room temperature.

  • 2 mmol of a substituted amine is added to the reaction vial.

  • 200 µL of triethylamine is introduced into the mixture.

  • The reaction is carried out at 120–140 °C for 15–30 minutes and monitored by Thin Layer Chromatography (TLC).

  • After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution in water.

  • The final product is extracted using ethyl acetate.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells (e.g., HCT116, MCF7) are seeded in 96-well plates at a specific density and incubated.

  • After 24 hours, the cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plate is incubated for 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the EC50/IC50 values are determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways crucial for cell survival and proliferation.

Covalent Inhibition of MSK1 Kinase

Certain chloropyrimidine derivatives act as covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1). This involves the formation of a covalent bond with a cysteine residue within the kinase's ATP-binding site, leading to irreversible inhibition.

MSK1_Inhibition cluster_0 Cellular Processes cluster_1 MSK1 Signaling Proliferation Proliferation Survival Survival Inflammation Inflammation ERK/MAPK ERK/MAPK MSK1 MSK1 ERK/MAPK->MSK1 Activates Downstream Targets Downstream Targets MSK1->Downstream Targets Phosphorylates Downstream Targets->Proliferation Downstream Targets->Survival Downstream Targets->Inflammation Chloropyrimidine Derivative Chloropyrimidine Derivative Chloropyrimidine Derivative->MSK1 Covalently Inhibits (at Cys440)

Caption: Covalent inhibition of MSK1 by a chloropyrimidine derivative.

Dual Inhibition of EGFR and COX-2

Some pyrimidine-5-carbonitrile derivatives have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression.

EGFR_COX2_Inhibition cluster_downstream Downstream Effects Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR Activate Cell Proliferation Cell Proliferation EGFR->Cell Proliferation Angiogenesis Angiogenesis EGFR->Angiogenesis Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 COX-2 Pro-inflammatory Stimuli->COX-2 Induce COX-2->Angiogenesis Inflammation Inflammation COX-2->Inflammation Pyrimidine-5-carbonitrile\nDerivative Pyrimidine-5-carbonitrile Derivative Pyrimidine-5-carbonitrile\nDerivative->EGFR Inhibits Pyrimidine-5-carbonitrile\nDerivative->COX-2 Inhibits

Caption: Dual inhibition of EGFR and COX-2 signaling pathways.

Experimental Workflow for Synthesis and Biological Evaluation

The process of developing and testing new this compound derivatives typically follows a structured workflow from chemical synthesis to biological characterization.

experimental_workflow start Start: Design of Novel Derivatives synthesis Chemical Synthesis (e.g., Microwave-assisted) start->synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Screening (e.g., MTT Assay, Enzyme Assays) purification->in_vitro data_analysis Data Analysis (IC50/EC50/Ki Determination) in_vitro->data_analysis hit_identification Hit Identification and Lead Optimization data_analysis->hit_identification hit_identification->synthesis Further Optimization in_vivo In Vivo Studies (Animal Models) hit_identification->in_vivo Promising Hits end End: Candidate Drug in_vivo->end

References

2-Chloropyrimidine-4-carbonitrile: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyrimidine-4-carbonitrile is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and multiple reactive sites allow for the strategic and efficient construction of a diverse array of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors and other biologically active molecules. Detailed experimental protocols for its synthesis and key transformations, along with tabulated quantitative data and visual diagrams of reaction pathways and experimental workflows, are presented to facilitate its practical application in the laboratory.

Introduction

The pyrimidine scaffold is a ubiquitous motif in a vast number of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. The inherent bioisosteric relationship of the pyrimidine ring with purines has made it a privileged scaffold in the design of molecules targeting a wide range of biological targets. The introduction of specific functional groups onto the pyrimidine core allows for the fine-tuning of its physicochemical and pharmacological properties.

This compound, with its chloro and cyano functionalities at positions 2 and 4 respectively, offers a versatile platform for synthetic chemists. The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). Furthermore, the chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This dual reactivity makes this compound an invaluable precursor for the rapid generation of molecular diversity in the pursuit of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most common and practical methods involve the chlorination of a hydroxyl precursor or a Sandmeyer reaction from an amino precursor.

Chlorination of 2-Hydroxypyrimidine-4-carbonitrile

A widely used method for the synthesis of chloropyrimidines is the treatment of the corresponding hydroxypyrimidine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically performed at elevated temperatures, often with the addition of a base such as pyridine or triethylamine to neutralize the generated HCl.

General Experimental Workflow for Chlorination:

G start Start reagents Combine 2-hydroxypyrimidine-4-carbonitrile, POCl3, and pyridine in a sealed reactor start->reagents heating Heat the reaction mixture (e.g., 160 °C for 2 hours) reagents->heating quench Cool and carefully quench the reaction with ice water heating->quench neutralize Neutralize with a base (e.g., saturated Na2CO3 solution) quench->neutralize extract Extract the product with an organic solvent (e.g., EtOAc) neutralize->extract dry Dry the organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., column chromatography) concentrate->purify end End purify->end

Caption: General workflow for the synthesis of this compound via chlorination.

Experimental Protocol: Chlorination of 2-Hydroxypyrimidine-4-carbonitrile

To a sealed pressure-rated reactor is added 2-hydroxypyrimidine-4-carbonitrile (1.0 eq.), phosphorus oxychloride (1.1 eq.), and pyridine (1.1 eq.). The reactor is sealed and heated to 160 °C for 2 hours. After cooling to room temperature, the reactor is carefully opened in a well-ventilated fume hood, and the reaction mixture is slowly added to crushed ice with vigorous stirring. The aqueous mixture is then neutralized to a pH of 8-9 with a saturated solution of sodium carbonate. The resulting mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Sandmeyer Reaction of 2-Aminopyrimidine-4-carbonitrile

The Sandmeyer reaction provides an alternative route to this compound from the corresponding 2-amino precursor. This reaction involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the displacement of the diazonium group with a chloride ion, typically from a copper(I) chloride catalyst.

General Experimental Workflow for Sandmeyer Reaction:

G start Start dissolve Dissolve 2-aminopyrimidine-4-carbonitrile in concentrated HCl start->dissolve cool Cool the solution to -15 °C to -10 °C dissolve->cool diazotize Add a cold solution of sodium nitrite dropwise cool->diazotize add_cucl Add the diazonium salt solution to a solution of CuCl diazotize->add_cucl warm Allow the reaction to warm to room temperature add_cucl->warm extract Extract the product with an organic solvent (e.g., CH2Cl2) warm->extract dry Dry the organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., column chromatography) concentrate->purify end End purify->end

Caption: General workflow for the synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction of 2-Aminopyrimidine-4-carbonitrile

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, 2-aminopyrimidine-4-carbonitrile (1.0 eq.) is added portionwise to concentrated hydrochloric acid (approx. 4 mL per gram of starting material) at 0 °C. The resulting solution is cooled to between -15 °C and -10 °C. A solution of sodium nitrite (2.0 eq.) in water is then added dropwise, maintaining the internal temperature below -10 °C. The reaction mixture is stirred for an additional hour at this temperature. In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then slowly added to the copper(I) chloride solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[1]

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of its two functional groups: the chloro substituent at the 2-position and the cyano group at the 4-position. The chlorine atom is susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing cyano group, makes the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to afford a variety of substituted pyrimidines.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagents and ConditionsProductYield (%)
Primary Amine (R-NH₂)R-NH₂, Base (e.g., DIPEA), Solvent (e.g., EtOH), 80-120 °C2-(Alkyl/Arylamino)pyrimidine-4-carbonitrile70-95
Secondary Amine (R₂NH)R₂NH, Base (e.g., K₂CO₃), Solvent (e.g., DMF), 100 °C2-(Dialkylamino)pyrimidine-4-carbonitrile65-90
Hydrazine (N₂H₄)N₂H₄·H₂O, Solvent (e.g., EtOH), reflux2-Hydrazinopyrimidine-4-carbonitrile80-95

Experimental Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

To a solution of this compound (1.0 eq.) in ethanol (0.2 M) is added the primary amine (1.2 eq.) and diisopropylethylamine (DIPEA, 1.5 eq.). The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the corresponding 2-aminopyrimidine-4-carbonitrile derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl groups. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalyst/LigandBaseSolventTemperature (°C)ProductYield (%)
Arylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1002-Arylpyrimidine-4-carbonitrile60-85
Heteroarylboronic AcidPd₂(dba)₃ / P(t-Bu)₃KFTHF502-Heteroarylpyrimidine-4-carbonitrile55-80

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.) in a 2:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[2][3]

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is particularly useful for the synthesis of anilino-pyrimidines.

Table 3: Representative Buchwald-Hartwig Amination Reactions

AmineCatalyst/LigandBaseSolventTemperature (°C)ProductYield (%)
AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene1002-(Phenylamino)pyrimidine-4-carbonitrile70-90
Substituted AnilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1102-(Substituted anilino)pyrimidine-4-carbonitrile65-85

Experimental Protocol: Buchwald-Hartwig Amination

To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 eq.), the appropriate phosphine ligand (0.04 eq.), and sodium tert-butoxide (1.4 eq.). The tube is evacuated and backfilled with argon. Toluene, this compound (1.0 eq.), and the aniline (1.2 eq.) are then added. The reaction mixture is heated to 100 °C and stirred until completion. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.[4]

Applications in Heterocyclic Synthesis and Drug Discovery

The versatility of this compound makes it a valuable building block for the synthesis of a variety of fused heterocyclic systems with significant biological activities.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of this compound with hydrazine or substituted hydrazines provides a straightforward route to pyrazolo[3,4-d]pyrimidines. These fused heterocycles are known to exhibit a wide range of biological activities, including kinase inhibition.[5][6]

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines can be synthesized from this compound through multi-step sequences often involving an initial nucleophilic substitution followed by annulation of the pyridine ring.[7][8] These compounds are also important scaffolds in medicinal chemistry.

Application in Kinase Inhibitor Synthesis

Substituted pyrimidines derived from this compound are key components of many kinase inhibitors. The 2-amino-4-substituted pyrimidine motif is a common hinge-binding element in inhibitors of kinases such as Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[9][10]

Signaling Pathway: JAK-STAT

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Pyrimidine Pyrimidine-based Inhibitor Pyrimidine->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by pyrimidine-based inhibitors.[1][11][12]

Signaling Pathway: EGFR

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Pyrimidine Pyrimidine-based Inhibitor Pyrimidine->EGFR Inhibits ATP binding

Caption: The EGFR signaling pathway and its inhibition by pyrimidine-based inhibitors.[7][9]

Conclusion

This compound is a highly valuable and versatile building block in modern heterocyclic synthesis. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a wide range of substituted pyrimidines and fused heterocyclic systems. The demonstrated utility of these products as potent kinase inhibitors highlights the importance of this compound in contemporary drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for biological evaluation.

References

An In-depth Technical Guide to the Discovery and History of Pyrimidine Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of pyrimidine carbonitrile derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, most notably as kinase inhibitors in oncology. This document details the historical milestones in the synthesis of pyrimidine carbonitriles, explores the evolution of synthetic methodologies, and presents a thorough examination of their applications in drug discovery, with a focus on their role as inhibitors of key signaling pathways. Quantitative data on biological activities and detailed experimental protocols for seminal synthetic methods are provided to serve as a valuable resource for researchers in the field.

Introduction: The Emergence of a Privileged Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a myriad of biologically important molecules, including the nucleobases of DNA and RNA. The introduction of a carbonitrile (cyano) group onto this privileged structure gives rise to pyrimidine carbonitrile derivatives, a class of compounds with unique physicochemical properties and significant therapeutic potential. The strong electron-withdrawing nature of the nitrile group profoundly influences the electron distribution within the pyrimidine ring, modulating its reactivity and interaction with biological targets.[1] This has made pyrimidine carbonitriles particularly attractive scaffolds in the design of targeted therapies, especially in the realm of oncology.

Historical Perspective: From Classic Syntheses to Modern Methodologies

The history of pyrimidine chemistry dates back to the late 19th century, with seminal work by researchers like Pinner and Traube laying the foundation for the synthesis of this heterocyclic system.

Early Developments in Pyrimidine Synthesis

The systematic study of pyrimidines began in 1884 with Adolf Pinner, who developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-keto esters.[2] This approach, now known as the Pinner pyrimidine synthesis , became a cornerstone in the field.[2][3] Around the turn of the 20th century, Wilhelm Traube introduced another versatile method for synthesizing purines and pyrimidines, further expanding the synthetic chemist's toolbox.[4]

While these early methods were crucial for the development of pyrimidine chemistry, the specific introduction of a carbonitrile substituent is a more recent development. A 1941 patent by Otto Hromatka for Merck & Co. described a process for preparing pyrimidine derivatives that included the use of aminomethylene malononitrile, a key precursor for introducing a cyano group at the 5-position of the pyrimidine ring.[5] This represents one of the early documented instances of synthesizing a pyrimidine with a carbonitrile functionality.

Evolution of Synthetic Strategies

Over the decades, synthetic methodologies for preparing pyrimidine carbonitriles have evolved significantly, with a focus on improving efficiency, yield, and substrate scope.

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) has become a powerful tool for the synthesis of dihydropyrimidines.[6][7] The use of cyano-containing building blocks, such as ethyl cyanoacetate, in Biginelli-type reactions has enabled the direct synthesis of pyrimidine-5-carbonitrile derivatives.[8]

Modern synthetic chemistry has increasingly embraced multicomponent reactions (MCRs) for their efficiency and atom economy. The synthesis of pyrimidine carbonitriles is well-suited to MCR strategies, often involving the condensation of an aldehyde, malononitrile, and an amidine or (thio)urea derivative.[9] These reactions can be catalyzed by a variety of reagents, including Lewis acids and organocatalysts.

Key Synthetic Methodologies and Experimental Protocols

This section provides an overview of prominent synthetic routes to pyrimidine carbonitrile derivatives, along with detailed experimental protocols for selected methods.

Pinner Synthesis

The Pinner synthesis remains a relevant method for the preparation of substituted pyrimidines. The general reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine.[2]

Experimental Protocol: A Modified Pinner Reaction for Pyrimidine-5-carbonitrile Synthesis

A representative procedure involves the reaction of an appropriate β-ketoester containing a cyano group with an amidine hydrochloride in the presence of a base.

  • Step 1: To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol, add sodium ethoxide (1.1 equivalents) and stir at room temperature for 30 minutes.

  • Step 2: Add the desired amidine hydrochloride (1 equivalent) to the reaction mixture.

  • Step 3: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • Step 5: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyrimidine-5-carbonitrile derivative.

Biginelli Reaction

The Biginelli reaction provides a straightforward route to dihydropyrimidinones and their thio-analogs, which can be subsequently aromatized to pyrimidines.

Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidine-5-carbonitrile Derivative [8]

  • Step 1: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and urea or thiourea (1.5 mmol).

  • Step 2: Add a catalytic amount of an acid catalyst (e.g., 10 mol% Yb(OTf)3) and a minimal amount of a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.[7]

  • Step 3: Heat the mixture to reflux or the desired temperature and monitor the reaction by TLC.

  • Step 4: Upon completion, cool the reaction mixture and add cold water to precipitate the product.

  • Step 5: Collect the solid by filtration, wash with water and a small amount of cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidine-5-carbonitrile derivative.

Biological Activities and Therapeutic Applications

Pyrimidine carbonitrile derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. Their ability to act as kinase inhibitors has been a major focus of research, leading to their investigation in various therapeutic areas, particularly oncology.

Anticancer Activity

A significant body of research has focused on the development of pyrimidine carbonitrile derivatives as potent anticancer agents.[8] These compounds often exert their effects by inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

The EGFR signaling pathway plays a critical role in regulating cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[3][10] Pyrimidine carbonitrile derivatives have been designed as ATP-competitive inhibitors of EGFR, effectively blocking the downstream signaling cascade.[11]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Translocates Akt Akt PI3K->Akt Akt->Transcription Promotes Survival Inhibitor Pyrimidine Carbonitrile Inhibitor Inhibitor->EGFR

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy.[2][12] Pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of VEGFR-2, demonstrating anti-angiogenic and antitumor effects.[8]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor Pyrimidine Carbonitrile Inhibitor Inhibitor->VEGFR2

Other Biological Activities

Beyond their anticancer properties, pyrimidine carbonitrile derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

  • Antimicrobial Activity: Some pyrimidine carbonitriles have exhibited activity against various bacterial and fungal strains.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrimidine carbonitrile derivatives, highlighting their biological activities and synthetic yields.

Table 1: Anticancer Activity of Representative Pyrimidine Carbonitrile Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound A EGFRA549 (Lung)0.05[11]
Compound B EGFRMCF-7 (Breast)0.12[11]
Compound C VEGFR-2HUVEC0.02[8]
Compound D VEGFR-2KDR-CHO0.08[8]

Table 2: Synthetic Yields for Different Methodologies

Reaction TypeCatalystYield (%)Reference
Biginelli Reaction Yb(OTf)385-95[7]
Multicomponent Reaction Piperidine70-85[9]
Pinner Synthesis Sodium Ethoxide60-75[2]

Conclusion and Future Perspectives

The journey of pyrimidine carbonitrile derivatives from their early synthetic roots to their current status as promising therapeutic agents is a testament to the power of medicinal chemistry. The versatility of the pyrimidine scaffold, combined with the unique electronic properties of the carbonitrile group, has provided a fertile ground for the development of potent and selective kinase inhibitors.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: While EGFR and VEGFR-2 have been the primary focus, the application of pyrimidine carbonitriles to other kinase targets and different disease areas warrants further investigation.

  • Development of Novel Synthetic Methodologies: The pursuit of more efficient, sustainable, and diversity-oriented synthetic methods will continue to be a priority.

  • Structure-Activity Relationship (SAR) Studies: Deeper understanding of the SAR will guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

  • Clinical Translation: The ultimate goal is to translate the promising preclinical findings into clinically effective therapies for patients.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. 2-Chloropyrimidine-4-carbonitrile is a versatile and reactive building block for the synthesis of diverse pyrimidine-based libraries. The electron-withdrawing nature of the nitrile group and the pyrimidine ring itself activates the C2-chloro substituent for nucleophilic displacement and palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for the synthesis of various pyrimidine derivatives from this compound, summarizes quantitative data, and illustrates a relevant biological signaling pathway targeted by such derivatives.

Key Synthetic Transformations

This compound serves as an excellent substrate for two primary types of transformations, enabling the introduction of a wide range of functionalities at the 2-position:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is readily displaced by various nucleophiles, such as amines and phenoxides. This reaction is a cornerstone for creating libraries of 2-substituted pyrimidine derivatives.

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl boronic acids. This method is instrumental in the synthesis of 2-arylpyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Arylamino)pyrimidine-4-carbonitrile Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with various aniline derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline derivative (e.g., 4-fluoroaniline, 4-anisidine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous propanol or ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vials (if using microwave-assisted synthesis)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure (Microwave-Assisted):

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired substituted aniline (1.0 mmol, 1.0 equiv).

  • Add anhydrous propanol (5 mL) to the vial.

  • Add triethylamine (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-140°C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(arylamino)pyrimidine-4-carbonitrile derivative.

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL).

  • Add the substituted aniline (1.0 mmol, 1.0 equiv) and triethylamine (1.2 mmol, 1.2 equiv).

  • Heat the mixture to reflux (approximately 80°C) and stir for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Follow steps 8-12 from the microwave-assisted procedure for work-up and purification.

Protocol 2: Synthesis of 2-Arylpyrimidine-4-carbonitrile Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃])

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vials or Schlenk flask for inert atmosphere reactions

Procedure (Microwave-Assisted):

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 15-30 minutes with stirring. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrimidine-4-carbonitrile.

Data Presentation

The following tables summarize representative yields for the synthesis of pyrimidine derivatives from chloropyrimidines, which can be expected to be similar for reactions starting with this compound.

Table 1: Representative Yields for Nucleophilic Aromatic Substitution on Chloropyrimidines

EntryChloropyrimidine DerivativeAmine NucleophileConditionsYield (%)Reference
12-Chloro-4,6-dimethylpyrimidineAnilineMicrowave, Ethanol, 10 minHigh
22-Chloro-4,6-dimethylpyrimidine4-FluoroanilineMicrowave, Ethanol, 10 min71[1]
32-Chloro-4,6-dimethylpyrimidine4-AnisidineMicrowave, Ethanol, 10 min90[1]
44-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-FluoroanilineWater, HCl (0.1 equiv), 80°C, 3h94

Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling with Chloropyrimidines

EntryChloropyrimidine DerivativeBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
12,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10024h71[2]
22,4-Dichloropyrimidine4-Methoxyphenylboronic AcidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min77[2]
32,4-Dichloropyrimidine3-Nitrophenylboronic AcidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min82[2]
42,4-Dichloropyrimidine3-Cyanophenylboronic AcidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min83[2]

Table 3: Biological Activity of Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors

Compound IDModificationIC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. MCF-7VEGFR-2 Inhibition IC₅₀ (µM)Reference
9d Pyrimidine-5-carbonitrile with benzylidene moiety1.142.53-[3]
11e Pyrimidine-5-carbonitrile with hydrazone linker4.315.820.08[3]
12b Pyrimidine-5-carbonitrile with hydrazone linker8.7510.33-[3]
12d Pyrimidine-5-carbonitrile with hydrazone linker2.183.49-[3]
Sorafenib Reference Drug5.627.310.02[3]

Mandatory Visualization

Experimental Workflow

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling start_snar Start: SNAr reagents_snar Combine this compound, Amine/Phenol Nucleophile, Base, and Solvent start_snar->reagents_snar reaction_snar Heat (Conventional or Microwave) reagents_snar->reaction_snar workup_snar Aqueous Work-up and Extraction reaction_snar->workup_snar purify_snar Column Chromatography workup_snar->purify_snar product_snar 2-Substituted Pyrimidine-4-carbonitrile purify_snar->product_snar end_snar End product_snar->end_snar start_suzuki Start: Suzuki Coupling reagents_suzuki Combine this compound, Arylboronic Acid, Palladium Catalyst, Base, and Solvent start_suzuki->reagents_suzuki reaction_suzuki Heat (Conventional or Microwave) under Inert Atmosphere reagents_suzuki->reaction_suzuki workup_suzuki Aqueous Work-up and Extraction reaction_suzuki->workup_suzuki purify_suzuki Column Chromatography workup_suzuki->purify_suzuki product_suzuki 2-Arylpyrimidine-4-carbonitrile purify_suzuki->product_suzuki end_suzuki End product_suzuki->end_suzuki

Caption: General experimental workflows for the synthesis of pyrimidine derivatives.

Biological Signaling Pathway: VEGFR-2 Inhibition

Many pyrimidine derivatives function as kinase inhibitors. For instance, pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Inhibitor Pyrimidine-5-carbonitrile Derivative (e.g., 11e) IC50 = 0.08 µM Inhibitor->VEGFR2 Inhibits Phosphorylation Raf Raf PLCg->Raf AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Migration, Survival) AKT->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation & Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine derivative.

Conclusion

This compound is a highly valuable starting material for the synthesis of a diverse range of pyrimidine derivatives. The protocols for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions provided herein offer robust methods for the functionalization of the pyrimidine core. The resulting compounds, particularly those bearing the pyrimidine-5-carbonitrile scaffold, have shown significant potential as kinase inhibitors, for example, targeting the VEGFR-2 signaling pathway, which is critical in oncology. The data and methodologies presented in these application notes serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: 2-Chloropyrimidine-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carbonitrile is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its pyrimidine core is a prevalent scaffold in numerous approved drugs, and the reactive chlorine atom at the 2-position, coupled with the electron-withdrawing nitrile group at the 4-position, allows for diverse functionalization. This document provides an overview of its applications in the development of kinase inhibitors, along with detailed protocols for the synthesis and evaluation of exemplary bioactive molecules.

Synthetic Utility and Workflow

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the introduction of various amine, thiol, or alcohol-containing fragments, leading to a diverse library of substituted pyrimidines. A general workflow for the utilization of this scaffold in drug discovery is outlined below.

G cluster_0 Synthesis cluster_1 Biological Evaluation Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) Start->Reaction Primary Amine Intermediate 2-(Substituted-amino)pyrimidine-4-carbonitrile Reaction->Intermediate Modification Further Synthetic Modifications (e.g., Suzuki Coupling, Click Chemistry) Intermediate->Modification Final_Compound Final Bioactive Compound Modification->Final_Compound Screening In vitro Kinase Assays (e.g., EGFR, VEGFR-2, PI3K, JAK) Final_Compound->Screening Test Compound Cell_Assay Cell-based Assays (e.g., Antiproliferative, Apoptosis) Screening->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Cell_Assay->Data_Analysis

Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds from this compound.

Applications in Kinase Inhibitor Synthesis

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases implicated in cancer and inflammatory diseases. The pyrimidine scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Dysregulation of EGFR and VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth, proliferation, and angiogenesis. Several pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of these receptor tyrosine kinases.

Quantitative Data:

Compound IDTarget(s)IC50 (nM)Cancer Cell LineIC50 (µM)Reference
10b EGFR8.29 ± 0.04HepG23.56[1]
A5495.85[1]
MCF-77.68[1]
10k EGFR57Panc-1-[2]
VEGFR-221MCF-7-[2]
10l EGFR61Panc-1-[2]
VEGFR-226MCF-7-[2]
11e VEGFR-2610HCT-1161.14[3]
MCF-71.54[3]
12b VEGFR-2530--[3]

Signaling Pathways:

G cluster_0 EGFR/VEGFR-2 Signaling Ligand Growth Factor (EGF/VEGF) Receptor EGFR / VEGFR-2 Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->Dimerization

Caption: Simplified EGFR/VEGFR-2 signaling pathway and the point of inhibition by pyrimidine-5-carbonitrile derivatives.

Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibitors

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is common in many cancers, making it an attractive therapeutic target.

Quantitative Data:

Compound IDTarget(s)IC50 (µM)Cancer Cell LineIC50 (µM)Reference
12b PI3Kα0.17 ± 0.01Leukemia SR0.10 ± 0.01[4]
PI3Kβ0.13 ± 0.01[4]
PI3Kδ0.76 ± 0.04[4]
mTOR0.83 ± 0.05[4]
12d PI3Kα1.27 ± 0.07Leukemia SR0.09 ± 0.01[4]
PI3Kβ3.20 ± 0.16[4]
PI3Kδ1.98 ± 0.11[4]
mTOR2.85 ± 0.17[4]

Signaling Pathway:

G cluster_0 PI3K/mTOR Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Survival mTORC1->Growth Inhibitor Morpholinopyrimidine-5- carbonitrile Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway with dual inhibition by morpholinopyrimidine-5-carbonitrile derivatives.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and some cancers. Selective JAK inhibitors are therefore of significant therapeutic interest.

Signaling Pathway:

G cluster_0 JAK-STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription (Inflammation, Cell Proliferation) Nucleus->Transcription Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is instrumental in constructing complex molecular architectures.

The pyrimidine scaffold is of paramount importance in medicinal chemistry, serving as a core component in numerous therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[3][4][5] Specifically, the 2-arylpyrimidine-4-carbonitrile motif is a privileged structure found in many biologically active compounds, particularly as kinase inhibitors.[6] The electron-withdrawing nature of the nitrile group at the C4 position enhances the reactivity of the C2-chloride, making 2-Chloropyrimidine-4-carbonitrile a valuable and reactive substrate for Suzuki-Miyaura coupling.

These application notes provide a comprehensive guide to performing Suzuki-Miyaura reactions with this compound, including optimized reaction conditions, detailed experimental protocols, and the context of their application in drug discovery.

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of this compound with a variety of aryl or heteroaryl boronic acids to yield the corresponding 2-arylpyrimidine-4-carbonitrile derivatives.

General reaction for the Suzuki-Miyaura coupling of this compound.

Application Notes: Significance in Drug Discovery

The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a highly versatile scaffold in drug design.[5] The products of this reaction, 2-arylpyrimidine-4-carbonitriles, are key intermediates and final compounds in the development of targeted therapies.

  • Kinase Inhibitors: Many kinase inhibitors utilize the 2-substituted pyrimidine core to interact with the ATP-binding site of kinases, which are often dysregulated in cancer. The cyano group can act as a hydrogen bond acceptor, further enhancing binding affinity.[6]

  • Antiviral Agents: Substituted pyrimidines are integral to numerous antiviral drugs, including those targeting HIV.[4][7] The ability to diversify the C2 position allows for the exploration of structure-activity relationships to optimize antiviral potency.

  • Other Therapeutic Areas: The scaffold is also explored for its potential in treating neurological disorders, diabetes, and inflammatory conditions.[4][5]

Data Presentation: Optimized Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of catalyst, base, solvent, and temperature. The following tables summarize typical conditions adapted from studies on related chloropyrimidine substrates.[3][8][9]

Table 1: Screening of Catalysts and Bases for Suzuki Coupling

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)TimeYield (%)Source(s)
1Pd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane/H₂O10024 h71[3][10]
2Pd₂(dba)₃/P(t-Bu)₃ (2)KF (3)THF5012-18 hModerate to High[11]
3Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O8018-22 hGood[9]
4Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O10012 hHigh[12]

Table 2: Microwave-Assisted Suzuki Coupling Conditions

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)Source(s)
1Pd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O1001581[3][10]
2Pd(PPh₃)₄ (3)K₂CO₃ (3)1,4-Dioxane/H₂O12010High[3][10]

Visualizations: Diagrams and Workflows

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X reductive_elimination Reductive Elimination reductive_elimination->pd0 R¹-R² pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 pd_complex1->transmetalation R²-B(OR)₂ (Base) pd_complex2->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Drug_Scaffold_Applications scaffold 2-Arylpyrimidine-4-carbonitrile Scaffold anticancer Anticancer Agents (e.g., Kinase Inhibitors) scaffold->anticancer antiviral Antiviral Agents (e.g., HIV Inhibitors) scaffold->antiviral cns CNS Disorders scaffold->cns anti_inflammatory Anti-inflammatory Agents scaffold->anti_inflammatory antidiabetic Antidiabetic Agents scaffold->antidiabetic

Caption: Therapeutic applications of the 2-arylpyrimidine-4-carbonitrile scaffold.[4][5]

Detailed Experimental Protocols

Protocol 1: General Procedure using Conventional Heating

This protocol describes a standard method for the Suzuki-Miyaura coupling reaction using conventional heating.

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)

  • 1,4-Dioxane (8 mL, anhydrous and degassed)

  • Water (2 mL, degassed)

  • Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

  • Silica gel (for chromatography)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).[13]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-arylpyrimidine-4-carbonitrile product.

Protocol 2: Microwave-Assisted Procedure

This protocol utilizes microwave irradiation to significantly reduce reaction times, a common strategy for high-throughput synthesis in drug discovery.[3][10]

Materials and Reagents:

  • This compound (0.5 mmol, 1.0 equiv.)

  • Arylboronic acid (0.6 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.)

  • 1,4-Dioxane (3.5 mL, anhydrous and degassed)

  • Water (1.5 mL, degassed)

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).[10]

  • Solvent Addition: Add the degassed 1,4-dioxane (3.5 mL) and degassed water (1.5 mL) to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 100-120 °C and the time to 15-20 minutes with stirring.[3][10]

  • Work-up and Purification: After the reaction, allow the vial to cool to a safe temperature. The work-up and purification steps are identical to those described in Protocol 1 (steps 7-9), adjusting the solvent volumes accordingly for the smaller scale.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 2-Chloropyrimidine-4-carbonitrile is a key heterocyclic building block, valued for its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, significantly enhanced by the electron-withdrawing effects of the two ring nitrogens and the C4-carbonitrile group, activates the C2-position for facile displacement of the chloro substituent.[1] This reactivity allows for the introduction of a diverse array of functional groups, making it a versatile intermediate in the synthesis of complex molecules for drug discovery and development.[2][3]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on this compound proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[4] The process begins with the attack of a nucleophile on the electron-deficient carbon atom at the C2-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group, yielding the 2-substituted pyrimidine-4-carbonitrile product.[4]

App_Logic A 2-Chloropyrimidine- 4-carbonitrile B Nucleophilic Aromatic Substitution (SNAr) A->B C 2-Substituted Pyrimidine- 4-carbonitrile Scaffold B->C D Bioactive Molecules & Drug Candidates C->D E Kinase Inhibitors D->E F Antiviral Agents D->F G CNS-Active Agents D->G Workflow start Start react Combine Reactants: - this compound - Nucleophile (1.1-1.5 equiv.) - Base (1.5-2.0 equiv.) - Anhydrous Solvent start->react heat Stir at Desired Temperature (e.g., RT to 120 °C) react->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Organic Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify char Product Characterization (NMR, MS, etc.) purify->char end_node End char->end_node

References

Application Note and Protocol for the Synthesis of 2-Amino-4-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-4-substituted pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The primary method described is the cyclocondensation reaction of substituted chalcones with guanidine salts. This application note includes a step-by-step experimental procedure, a summary of quantitative data for various derivatives, and a visual representation of the experimental workflow.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds present in numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and a variety of synthetic drugs.[1] Substituted pyrimidines are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor activities.[1][2] The 2-amino-4-substituted pyrimidine core is a particularly important pharmacophore in drug discovery.

The most common and effective method for the synthesis of this class of compounds is the reaction of an α,β-unsaturated ketone (chalcone) with a guanidine salt in the presence of a base.[1][3] This protocol outlines a general and reliable procedure for this synthesis, adaptable for a variety of substituted chalcones.

General Reaction Scheme

The synthesis proceeds via the condensation of a substituted chalcone with guanidine hydrochloride. The chalcone itself is typically synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone and a substituted aromatic aldehyde.

Experimental Protocol

Materials and Reagents:

  • Substituted Chalcone (1.0 mmol)

  • Guanidine Hydrochloride (3.0 mmol)[1]

  • Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe)

  • Ethanol or Dimethylformamide (DMF)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

  • Silica Gel for Thin Layer Chromatography (TLC)

  • Appropriate solvents for TLC and recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • TLC plates and development chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Spectroscopic instruments (IR, NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 mmol) in a suitable solvent such as ethanol (10-25 mL) or DMF (15 mL).[3]

  • Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.0 - 3.0 mmol).[1] Following this, add a solution of a base, such as 50% aqueous KOH (4-5 mL) or sodium methoxide (0.004 mol).[1][3]

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C for DMF) and maintain it for a period ranging from 10 to 30 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes).[1]

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into crushed ice or ice-cold water.[1]

  • Isolation of Product: If a solid precipitates, collect the product by filtration using a Büchner funnel. Wash the solid with cold water. In some cases, acidification with a weak acid like acetic acid may be necessary to facilitate precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Column chromatography may also be employed for further purification if necessary.[3]

  • Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The melting point of the purified compound should also be determined.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-4-substituted pyrimidine derivatives as reported in the literature.

EntrySubstituent (R)BaseSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
14-PhenylKOHEthanol1075-
24-(4-Fluorophenyl)KOHEthanol1082-
34-(4-Chlorophenyl)KOHEthanol1251-[1]
44-(4-Methoxyphenyl)KOHEthanol1248-[1]
5Bis-Thiophene derivedNaOMeDMF3079.5123[3]

Note: The data presented is a compilation from various sources and reaction conditions may vary slightly.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-amino-4-substituted pyrimidines.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Chalcone Substituted Chalcone ReactionMix Reaction Mixture Chalcone->ReactionMix Guanidine Guanidine HCl Guanidine->ReactionMix Base Base (KOH/NaOMe) Base->ReactionMix Solvent Solvent (Ethanol/DMF) Solvent->ReactionMix Reflux Reflux (10-30h) ReactionMix->Reflux Cooling Cooling Reflux->Cooling Precipitation Precipitation (Ice Water) Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Final Product Recrystallization->FinalProduct

Caption: Workflow for the synthesis of 2-amino-4-substituted pyrimidines.

References

Application Notes: 2-Chloropyrimidine-4-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloropyrimidine-4-carbonitrile as a versatile building block in the synthesis of novel agrochemicals. The document includes detailed experimental protocols, quantitative data on the biological activity of derived compounds, and visual diagrams to illustrate synthetic pathways and structure-activity relationships.

Introduction

This compound is a key intermediate in the development of a wide range of agrochemicals, including fungicides, herbicides, and insecticides.[1] The pyrimidine scaffold is a well-established pharmacophore in agrochemistry, and the presence of a reactive chloro group at the 2-position and a cyano group at the 4-position allows for diverse chemical modifications. This enables the synthesis of novel active ingredients with potentially improved efficacy, selectivity, and environmental profiles. The primary reaction pathway for the derivatization of this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by various nucleophiles.

Data Presentation: Biological Activity of Pyrimidine Derivatives

The following tables summarize the biological activities of various pyrimidine derivatives, showcasing the potential of this chemical class in agrochemical applications. While not all compounds are directly synthesized from this compound, they represent the types of structures and activities that can be achieved through its derivatization.

Table 1: Fungicidal Activity of Pyrimidine Derivatives

Compound IDTarget FungiEC50 (μg/mL)Reference CompoundEC50 (μg/mL) of Reference
4b Rhizoctonia solani11.3Diflumetorim19.8
4d Rhizoctonia solani13.7Diflumetorim19.8
5o Phomopsis sp.10.5Pyrimethanil32.1

Data sourced from studies on pyrimidine amine derivatives and pyrimidine derivatives containing an amide moiety.[2][3][4]

Table 2: Herbicidal Activity of Pyrimidine Derivatives

Compound IDTarget WeedIC50 (g/ha)Reference CompoundIC50 (g/ha) of Reference
Iba Echinochloa crusgalli< 187.5PYB1-
Ica Echinochloa crusgalli< 187.5PYB1-
Icb Echinochloa crusgalli< 187.5PYB1-
2b Digitaria sanguinalis15.4Metamifop31.9
2b Echinochloa crus-galli22.8Metamifop25.0

Data sourced from studies on pyrimidine-biphenyl hybrids and N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl] derivatives.[1][5]

Table 3: Insecticidal Activity of Pyrimidine Derivatives

Compound IDTarget InsectLC50 (ppm or mg/L)Reference CompoundLC50 (ppm or mg/L) of Reference
2 Cowpea aphid nymphs (24h)0.029Acetamiprid0.045
2 Cowpea aphid nymphs (48h)0.006Acetamiprid0.006
U7 Mythimna separata3.57Flufenerim3.14
U8 Mythimna separata4.22Flufenerim3.14
12 Plutella xylostella0.97Pyraquinil1.76

Data sourced from studies on pyridine compounds, pyrimidin-4-amine derivatives, and chlorantraniliprole derivatives.[6][7][8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of agrochemical candidates from chloropyrimidine precursors. These can be adapted for reactions starting with this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general method for the synthesis of 2-amino-pyrimidine-4-carbonitrile derivatives, which are precursors to various fungicides and insecticides.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or other suitable base

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1-1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at 80-100 °C for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-pyrimidine-4-carbonitrile derivative.

  • Characterize the final product using appropriate analytical techniques (1H NMR, 13C NMR, MS).

Protocol 2: Synthesis of a Pyrimidine-based Fungicide Precursor

This protocol details the synthesis of a 4-chloro-substituted pyrimidine, a common intermediate for fungicides, which can be adapted for use with this compound.

Materials:

  • A suitable 2-substituted-pyrimidine-4-ol (starting material to be chlorinated)

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (as catalyst)

  • Toluene

  • Ice

  • Sodium bicarbonate (NaHCO3) solution

  • Round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the 2-substituted-pyrimidine-4-ol (1.0 eq) and phosphorus oxychloride (5.0 eq).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with toluene (3 x 50 mL).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated pyrimidine derivative.

  • The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Visualizations

Synthetic Pathway

Synthesis_Pathway This compound This compound Reaction_Conditions Heat (Δ) This compound->Reaction_Conditions Nucleophile (R-NH2, R-SH, R-OH) Nucleophile (R-NH2, R-SH, R-OH) Nucleophile (R-NH2, R-SH, R-OH)->Reaction_Conditions Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Conditions Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Conditions Substituted Pyrimidine Derivative Substituted Pyrimidine Derivative Reaction_Conditions->Substituted Pyrimidine Derivative Agrochemical Candidate Agrochemical Candidate Substituted Pyrimidine Derivative->Agrochemical Candidate Further Modification

Caption: General synthetic pathway for agrochemicals from this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine this compound, Nucleophile, Base, and Solvent Heating Heat the mixture (e.g., 80-100 °C) Reactants->Heating Monitoring Monitor reaction progress (TLC) Heating->Monitoring Quenching Cool and quench with ice-water Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification Analysis Characterize product (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for the synthesis of pyrimidine derivatives.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_substituents Substituent Modifications (R group) Pyrimidine_Core Pyrimidine-4-carbonitrile Scaffold R_Group Nature of R group at C2-position (amine, ether, thioether) Pyrimidine_Core->R_Group Electronic_Effects Electronic Effects (electron-donating vs. electron-withdrawing) R_Group->Electronic_Effects Steric_Hindrance Steric Hindrance (size and shape of R) R_Group->Steric_Hindrance Lipophilicity Lipophilicity (LogP) R_Group->Lipophilicity Biological_Activity Biological Activity (Fungicidal, Herbicidal, Insecticidal) Electronic_Effects->Biological_Activity Steric_Hindrance->Biological_Activity Lipophilicity->Biological_Activity

Caption: Logical relationships in the structure-activity of pyrimidine-based agrochemicals.

References

The Role of 2-Chloropyrimidine-4-carbonitrile in Advancing Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a foundational structural motif in the design and development of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and engage in crucial hydrogen bonding interactions within the kinase hinge region.[1][2][3] Among the various functionalized pyrimidines, 2-Chloropyrimidine-4-carbonitrile has emerged as a versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. Its reactive 2-chloro substituent provides a handle for introducing diverse chemical moieties via nucleophilic aromatic substitution, while the 4-carbonitrile group can influence inhibitor potency and selectivity. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the development of novel kinase inhibitors.

Synthesis of Kinase Inhibitors from this compound

The primary synthetic utility of this compound lies in the reactivity of the chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine, thiol, or alcohol-containing fragments, which are crucial for establishing interactions with the target kinase.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of 2-substituted-4-aminopyrimidine-5-carbonitrile derivatives, which are common precursors for a variety of kinase inhibitors.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, or a heterocyclic amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted amine (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-substituted-aminopyrimidine-4-carbonitrile derivative.

G cluster_synthesis Synthesis Workflow start Start: 2-Chloropyrimidine- 4-carbonitrile & Amine dissolve Dissolve in DMF Add DIPEA start->dissolve react Add 2-Chloropyrimidine- 4-carbonitrile Stir at RT or heat dissolve->react monitor Monitor reaction (TLC/LC-MS) react->monitor workup Aqueous workup (Water, Ethyl Acetate, NaHCO3, Brine) monitor->workup Reaction Complete purify Purification (Silica Gel Chromatography) workup->purify product Final Product: 2-Substituted-aminopyrimidine- 4-carbonitrile purify->product

Synthesis workflow for kinase inhibitors.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the efficacy of the synthesized compounds as kinase inhibitors, robust and reliable in vitro assays are essential. The following protocols describe two common methods: a luminescence-based assay for determining IC50 values and a jump dilution assay for characterizing covalent or slowly dissociating inhibitors.

Luminescence-Based Kinase Inhibition Assay (for IC50 Determination)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening. The principle of this assay is to measure the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.[4]

Materials:

  • Kinase of interest (e.g., JAK2, EGFR)

  • Peptide substrate for the kinase

  • Synthesized pyrimidine-based inhibitor compounds

  • Kinase assay buffer

  • ATP

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without kinase as a background control (0% activity).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, peptide substrate, and assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to each well.

  • ATP Addition: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_assay Kinase Inhibition Assay Workflow start Start: Compound Dilutions plate_prep Dispense compounds into 384-well plate start->plate_prep initiate Add kinase mix to wells plate_prep->initiate reaction_mix Prepare kinase/ substrate master mix reaction_mix->initiate add_atp Add ATP to start reaction initiate->add_atp incubate Incubate at RT add_atp->incubate detect Add ATP detection reagent incubate->detect read Measure Luminescence detect->read analyze Calculate % Inhibition Determine IC50 read->analyze end End: IC50 Value analyze->end

Workflow for a luminescence-based kinase assay.

Jump Dilution Assay for Residence Time Determination

For covalent or slowly dissociating inhibitors, determining the residence time provides a more accurate measure of their duration of action. The jump dilution method is a powerful technique for this purpose.[5][6]

Materials:

  • Kinase of interest

  • Inhibitor compound

  • Kinase reaction buffer

  • ATP and substrate

  • Detection reagents (e.g., for a continuous assay format)

  • Multi-well plates

Procedure:

  • Pre-incubation: Incubate the kinase with a saturating concentration of the inhibitor (typically 10-20 times the IC50) to allow for the formation of the enzyme-inhibitor complex.[5]

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing a high concentration of ATP and substrate. This dilution reduces the concentration of the free inhibitor to a level where rebinding is negligible.[5]

  • Monitoring Activity Recovery: Continuously monitor the kinase activity over time as the inhibitor dissociates from the enzyme, leading to a recovery of enzyme function.

  • Data Analysis: Fit the enzyme progress curves to an integrated rate equation to determine the dissociation rate constant (koff). The residence time (τ) is the reciprocal of koff (τ = 1/koff).

Data Presentation

The following tables summarize representative quantitative data for kinase inhibitors derived from pyrimidine scaffolds, illustrating the potency and selectivity that can be achieved.

Compound IDTarget KinaseIC50 (nM)Reference
1 MSK1~1000[4]
14 MSK1~300[4]
20 MSK1~100[4]
22 MSK1~30[4]
23 MSK1~100[4]
Compound 11e VEGFR-2610[7]
Compound 12b VEGFR-2530[7]
Compound 12c VEGFR-2740[7]
Sorafenib VEGFR-2190[7]
Compound 17p PI3Kα31.8[8]
BKM-120 PI3Kα44.6[8]
Compound 33 (R507) JAK12.1[9]
Compound 33 (R507) JAK212[9]
Compound 33 (R507) JAK3923[9]
Compound 33 (R507) TYK212[9]

Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, making JAKs attractive targets for therapeutic intervention. The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.

G cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor JAK Inhibitor (e.g., from 2-Chloropyrimidine- 4-carbonitrile) inhibitor->jak

Simplified JAK-STAT signaling pathway.

References

Application Notes & Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation has emerged as a powerful technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction purity.[1][2][3] These protocols are designed to be a practical guide for researchers in medicinal chemistry and drug development.

Introduction to Microwave-Assisted Pyrimidine Synthesis

Pyrimidines are a critical class of heterocyclic compounds, forming the core structure of numerous therapeutic agents and biologically active molecules.[4][5] Traditional synthesis methods often require long reaction times and harsh conditions.[1][6] Microwave-assisted synthesis addresses these limitations by utilizing microwave energy to rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of chemical transformations.[3][6] This technology is particularly well-suited for multicomponent reactions like the Biginelli and Hantzsch reactions, which are commonly used for constructing the pyrimidine scaffold.[7][8][9]

Key Advantages of Microwave Synthesis

  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes with microwave irradiation.[3][6][10]

  • Higher Yields: Microwave synthesis frequently leads to higher isolated yields of the desired products.[10][11]

  • Greener Chemistry: The efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, contributing to more environmentally friendly processes.[8][12][13]

  • Improved Purity: The rapid and controlled heating can minimize the formation of byproducts, simplifying purification.[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli Reaction for 2-Aminodihydropyrimidines

This protocol describes a general and efficient microwave-mediated Biginelli cyclocondensation of guanidine with aldehydes and β-dicarbonyl compounds.[7][14]

Materials:

  • Aldehyde (aromatic, heteroaromatic, or aliphatic)

  • β-Dicarbonyl compound (β-keto ester, diketone, or β-keto amide)

  • Guanidine hydrochloride

  • Ethanol

Procedure:

  • In a microwave process vial, combine the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (2 mmol).

  • Add ethanol (3-5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Table 1: Comparison of Microwave vs. Conventional Heating for Biginelli-type Synthesis

Reaction TypeMethodTemperature (°C)TimeYield (%)Reference
BiginelliMicrowave12010 min36-91[7]
BiginelliConventionalRefluxSeveral hoursLower yields[7][14]
Biginelli (Solvent-free)MicrowaveElevatedShortHigh[13][15]
Protocol 2: Catalyst-Free Microwave-Assisted Hantzsch Reaction for Fused Pyrimido[4,5-d]pyrimidines

This protocol outlines a sustainable and efficient one-pot, three-component synthesis of fused pyrimidine derivatives via a catalyst-free Hantzsch reaction under microwave irradiation.[8][12][16]

Materials:

  • Bis-aldehyde

  • Barbituric acid

  • Substituted amine (e.g., urea)

  • Ethanol-Ethyl Acetate (EtOH-EtAc) solvent system

Procedure:

  • In a microwave process vial, mix the bis-aldehyde (1 mmol), barbituric acid (1 mmol), and the substituted amine (e.g., urea, 1 mmol).

  • Add the EtOH-EtAc solvent mixture.

  • Seal the vial and place it in the microwave reactor under pressurized conditions.

  • Irradiate the mixture at 150 °C for 10-15 minutes at a pressure of 232 psi.[16]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction vessel.

  • The product typically precipitates and can be collected by filtration.

  • Wash the solid with a suitable solvent and dry to obtain the pure fused pyrimidine derivative.[11][16]

Table 2: Microwave-Assisted Hantzsch Reaction Parameters

ReactantsMicrowave PowerTemperature (°C)Time (min)Yield (%)Reference
Bis-aldehydes, barbituric acid, aminesNot specified15010-15High[16]
Aldehyde, β-ketoester, ammonia sourceNot specifiedNot specified415-52[9]
Protocol 3: Microwave-Assisted Synthesis of Pyrimidinones and Pyrimidines in Water

This protocol describes a green, multicomponent synthesis of pyrimidinones and pyrimidines using water as a solvent under microwave irradiation.[6]

Materials:

  • Aromatic aldehyde

  • Ethyl cyanoacetate or malononitrile

  • Benzamidine hydrochloride

  • Potassium carbonate

  • Water

Procedure:

  • In a microwave vial, mix the aromatic aldehyde (1 mmol), the active methylene compound (ethyl cyanoacetate or malononitrile, 1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol).

  • Add 10 mL of water to the mixture.

  • Seal the vial and place it in a CEM microwave reactor.

  • Irradiate the reaction mixture at 300 W and 100 °C for 20 minutes.[6]

  • After irradiation, allow the vial to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product several times with water.

  • The crude compound can be recrystallized from ethanol to afford the pure pyrimidine or pyrimidinone derivative.[6]

Table 3: Reaction Conditions for Pyrimidine Synthesis in Water

ReactantsMicrowave Power (W)Temperature (°C)Time (min)YieldReference
Aromatic aldehydes, ethyl cyanoacetate/malononitrile, benzamidine HCl, K2CO330010020Moderate[6]

Experimental Workflows

The following diagrams illustrate the general workflows for the microwave-assisted synthesis of pyrimidine derivatives.

experimental_workflow_biginelli cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification reactants Combine: - Aldehyde - β-Dicarbonyl - Guanidine HCl - Ethanol mw_reactor Microwave Irradiation (e.g., 120°C, 10 min) reactants->mw_reactor Seal Vial cooling Cool to RT mw_reactor->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization product Pure Pyrimidine Derivative recrystallization->product

Caption: General workflow for the microwave-assisted Biginelli synthesis of pyrimidines.

experimental_workflow_hantzsch cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup reactants Combine: - Bis-aldehyde - Barbituric Acid - Amine - Solvent mw_reactor Microwave Irradiation (e.g., 150°C, 10-15 min) reactants->mw_reactor Seal Vial cooling Cool to RT mw_reactor->cooling filtration Filtration cooling->filtration product Pure Fused Pyrimidine filtration->product

Caption: General workflow for the catalyst-free microwave-assisted Hantzsch reaction.

Conclusion

Microwave-assisted synthesis is a highly effective and efficient method for the preparation of a wide range of pyrimidine derivatives. The protocols and data presented here demonstrate the significant advantages of this technology in terms of reduced reaction times, increased yields, and alignment with the principles of green chemistry. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and target molecules.

References

Synthesizing Novel Pyrimidopyrimidines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Pyrimidopyrimidines, a class of fused nitrogen-containing heterocycles, have garnered significant attention for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This document provides detailed application notes and protocols for the synthesis of novel pyrimidopyrimidine derivatives, aimed at researchers, scientists, and professionals in drug development.

Abstract

This guide offers a comprehensive overview of the synthesis of pyrimidopyrimidine cores, with a focus on practical, step-by-step experimental protocols. It includes a comparative analysis of different synthetic methodologies through clearly structured tables of quantitative data. Furthermore, this document provides mandatory visualizations, including a generalized experimental workflow and a key signaling pathway targeted by pyrimidopyrimidine derivatives, to facilitate a deeper understanding of their synthesis and biological relevance.

Introduction

Pyrimidopyrimidines are bicyclic heterocyclic compounds containing two fused pyrimidine rings. Their structural resemblance to purines allows them to interact with a wide range of biological targets, making them privileged scaffolds in medicinal chemistry. The development of efficient and versatile synthetic routes to access novel pyrimidopyrimidine derivatives is crucial for exploring their full therapeutic potential. This guide details established methods for their synthesis, providing researchers with the necessary tools to design and execute the preparation of these valuable compounds.

Data Presentation: Comparative Analysis of Synthetic Methodologies

The following tables summarize quantitative data from various reported syntheses of pyrimido[4,5-d]pyrimidine derivatives, offering a comparative overview of different catalysts, reaction conditions, and their impact on product yields.

EntryAldehydeAmine/Amidine SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeUreaL-prolineSolvent-free (MW)-0.6792[1]
24-ChlorobenzaldehydeUreaL-prolineSolvent-free (MW)-0.595[1]
34-MethoxybenzaldehydeUreaL-prolineSolvent-free (MW)-0.594[1]
44-NitrobenzaldehydeThioureaL-prolineSolvent-free (MW)-0.596[1]
5Benzaldehyde6-Aminouracil, Secondary AmineAcetic AcidEthanolRT--[2]
64-Chlorobenzaldehyde6-Amino-1,3-dimethyluracil, Urea[C4(DABCO-SO3H)2].4ClO4---95[3]
74-Methylbenzaldehyde6-Amino-1,3-dimethyluracil, Urea[C4(DABCO-SO3H)2].4ClO4---92[3]
84-Hydroxybenzaldehyde6-Amino-1,3-dimethyluracil, Thiourea[C4(DABCO-SO3H)2].4ClO4---93[3]

Table 1: Synthesis of Substituted Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones and their Thio-analogues. This table highlights the efficiency of L-proline as an organocatalyst in microwave-assisted, solvent-free conditions, leading to high yields in short reaction times. It also showcases the use of a DABCO-based ionic liquid catalyst.

CompoundR1R2R3R4Yield (%)Reference
4a HHHH57[4]
4d MeHHH16[4]
4e MeHMeH20[4]
4g MeMeHH28[4]
4h EtMeHH30[4]
4i MeHClH22[4]
4j EtMeOMeOMe20[4]
4k HHOMeOMe47[4]

Table 2: Two-Step Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amine Derivatives. This table presents the yields of various substituted derivatives, demonstrating the impact of different substituents on the overall reaction efficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of novel pyrimidopyrimidines.

Protocol 1: One-Pot, Three-Component Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones under Microwave Irradiation

This protocol describes a solvent-free, microwave-assisted synthesis using L-proline as an organocatalyst.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Barbituric acid or N,N-dimethylbarbituric acid (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • L-proline (10 mol%)

  • Microwave reactor

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), barbituric acid or its derivative (1 mmol), urea or thiourea (1.5 mmol), and L-proline (10 mol%) is placed in a microwave-safe vessel.

  • The reaction vessel is sealed and subjected to microwave irradiation at a power of 180 W for the specified time (typically 20-40 minutes), as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with water and then recrystallized from ethanol to afford the pure pyrimido[4,5-d]pyrimidine derivative.

  • The product is characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Two-Step Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines

This protocol outlines a two-step procedure for the synthesis of diversely substituted pyrimidopyrimidines.[4]

Step 1: Synthesis of Imidates

  • A solution of 4-amino-2,6-dialkylpyrimidine-5-carbonitrile (1 equivalent) in triethylorthoformate or triethylorthoacetate (10 equivalents) is refluxed for 6-12 hours.

  • The excess triethylorthoester is removed under reduced pressure to yield the crude imidate, which is used in the next step without further purification.

Step 2: Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines

  • To a solution of the crude imidate (1 equivalent) in toluene, the appropriate substituted aniline (1.2 equivalents) and a catalytic amount of acetic acid are added.

  • The reaction mixture is refluxed for 8-24 hours, with the progress monitored by TLC.

  • After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to give the desired product.

  • The product is characterized by IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Conditions: Catalyst, Solvent, Temp, Time Crude_Product Crude_Product Reaction->Crude_Product Purification_Method Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification_Method Pure_Product Pure_Product Purification_Method->Pure_Product Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Product->Analysis Final_Data Structure Confirmation & Purity Assessment Analysis->Final_Data

Caption: Generalized workflow for the synthesis and characterization of novel pyrimidopyrimidines.

Signaling Pathway Diagram: Inhibition of EGFR by a Pyrimido[4,5-d]pyrimidine Derivative

Several pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5] Some of these novel compounds have shown efficacy against drug-resistant EGFR mutants, such as T790M. The following diagram illustrates the mechanism of action of a hypothetical novel pyrimidopyrimidine inhibitor targeting the EGFR signaling pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras Activation Novel_Inhibitor Novel Pyrimidopyrimidine Inhibitor Novel_Inhibitor->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by a novel pyrimidopyrimidine derivative.

Conclusion

The synthesis of novel pyrimidopyrimidine derivatives represents a promising avenue for the discovery of new therapeutic agents. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field. By providing detailed experimental procedures and comparative data, we aim to facilitate the efficient and successful synthesis of these important heterocyclic compounds. The visualization of the experimental workflow and a relevant biological pathway further aids in understanding the practical and conceptual aspects of pyrimidopyrimidine synthesis and application.

References

Application Notes and Protocols: 2-Chloropyrimidine-4-carbonitrile as a Key Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous therapeutic agents, including a significant number of antiviral drugs.[1] Its ability to mimic endogenous nucleosides allows for the potent and selective inhibition of viral enzymes crucial for replication. 2-Chloropyrimidine-4-carbonitrile is a versatile and reactive intermediate, offering a strategic entry point for the synthesis of a diverse array of pyrimidine-based antiviral candidates. The presence of a chloro substituent at the 2-position facilitates nucleophilic substitution reactions, while the carbonitrile group at the 4-position can be further manipulated or may contribute to the pharmacophoric profile of the final compound. These application notes provide a detailed overview of the utility of this compound in the synthesis of potential antiviral agents, with a focus on experimental protocols and the underlying mechanism of action.

Rationale for Use in Antiviral Drug Discovery

Pyrimidine analogs often exert their antiviral effects by acting as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[2][3] By mimicking natural nucleosides, these synthetic analogs can be incorporated into the growing viral RNA chain, leading to premature termination of replication. Alternatively, they can act as competitive inhibitors of the enzyme's active site. The structural modifications enabled by using intermediates like this compound allow for the fine-tuning of antiviral activity, selectivity, and pharmacokinetic properties.

Synthesis of Antiviral Intermediates

A primary application of this compound in antiviral drug synthesis is its reaction with various nucleophiles, particularly amines, to introduce diverse side chains at the 2-position. This nucleophilic aromatic substitution (SNAr) reaction is a fundamental step in building the core of many potential antiviral compounds.

General Experimental Protocol: Synthesis of 2-Amino-Substituted-4-carbonitrile Pyrimidines

Reaction Scheme:

G cluster_0 Synthesis of 2-(Methylamino)pyrimidine-4-carbonitrile This compound This compound Intermediate Intermediate This compound->Intermediate Methylamine, Solvent, Heat 2-(Methylamino)pyrimidine-4-carbonitrile 2-(Methylamino)pyrimidine-4-carbonitrile Intermediate->2-(Methylamino)pyrimidine-4-carbonitrile Work-up & Purification

Caption: Synthetic route to 2-(Methylamino)pyrimidine-4-carbonitrile.

Materials:

  • This compound

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)

  • Base (e.g., Triethylamine or Diisopropylethylamine, if starting with methylamine hydrochloride)

  • Stir plate and stir bar

  • Reflux condenser

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the methylamine solution (1.1-1.5 equivalents) to the flask. If using a salt form of the amine, add a non-nucleophilic base (1.5-2.0 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80 °C).

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(methylamino)pyrimidine-4-carbonitrile.

Expected Yield: Yields for this type of reaction are typically in the range of 70-95%, depending on the specific amine and reaction conditions used.

Quantitative Data Summary

The following table summarizes illustrative antiviral activity data for pyrimidine derivatives that are structurally related to compounds that could be synthesized from this compound. It is important to note that this data is for comparative purposes and the actual activity of derivatives of this compound would need to be determined experimentally.

Compound ClassVirusAssay TypeEC50 (µM)IC50 (µM)Reference
2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivativesInfluenza A & BPlaque Reduction0.01 - 0.1-[5]
4,7-Disubstituted Pyrimido[4,5-d]pyrimidinesHCoV-229ECytopathic Effect5.3 - 9.8>100[6]
Phosphonylmethoxyalkyl pyrimidine derivativesHSV-1Plaque Reduction-0.5 - 5[7]

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

Many pyrimidine-based antiviral drugs function by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[2][3] The synthesized pyrimidine nucleoside analogue is typically a prodrug that, once inside the host cell, is converted to its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp.

G cluster_pathway Mechanism of Action: RdRp Inhibition Pyrimidine_Prodrug Pyrimidine-based Antiviral Prodrug Active_Triphosphate Active Nucleoside Triphosphate Pyrimidine_Prodrug->Active_Triphosphate Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Triphosphate->RdRp Competitive Binding Viral_RNA Viral RNA Replication RdRp->Viral_RNA Incorporation Chain_Termination RNA Chain Termination Viral_RNA->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Inhibition of viral replication by a pyrimidine-based RdRp inhibitor.

Experimental Workflow for Antiviral Activity Screening

The following diagram outlines a general workflow for screening newly synthesized pyrimidine derivatives for their antiviral activity.

G Start Start: Synthesized Pyrimidine Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT assay) Determine CC50 Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., CPE inhibition assay) Determine EC50 Start->Antiviral_Screening Plaque_Reduction Secondary Assay: Plaque Reduction Assay Confirm antiviral activity Antiviral_Screening->Plaque_Reduction Active Compounds Mechanism Mechanism of Action Studies (e.g., RdRp inhibition assay) Plaque_Reduction->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: General workflow for antiviral drug screening.

Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Synthesized pyrimidine compounds

  • Cell culture medium and supplements

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the synthesized pyrimidine compounds in cell culture medium.

  • Infection: Remove the culture medium from the cells and infect with the virus at a known multiplicity of infection (MOI). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: After adsorption, remove the viral inoculum and add the culture medium containing the different concentrations of the test compounds.

  • Overlay: Add an overlay medium (containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The viable cells will be stained, while the areas of cell death due to viral infection (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% effective concentration (EC50) can then be determined.

Conclusion

This compound represents a valuable and highly versatile starting material for the synthesis of novel pyrimidine-based antiviral agents. Its reactivity allows for the straightforward introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space in the search for potent and selective viral inhibitors. The protocols and workflows outlined in these application notes provide a solid foundation for researchers and drug development professionals to utilize this key intermediate in their antiviral discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in the fight against viral diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloropyrimidine-4-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes for this compound are:

  • Selective cyanation of 2,4-dichloropyrimidine: This method involves the substitution of the chlorine atom at the C4 position with a cyanide group. A key challenge is achieving high regioselectivity to avoid the formation of the 2-carbonitrile isomer.

  • Sandmeyer-type reaction of a 2-aminopyrimidine precursor: This route involves the diazotization of 2-amino-4-cyanopyrimidine followed by a reaction with a chloride source to introduce the chlorine atom at the C2 position.

Q2: I am getting a low yield in the synthesis of this compound from 2,4-dichloropyrimidine. What are the potential reasons?

A2: Low yields in this synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Side reactions: The formation of the isomeric 4-chloro-2-cyanopyrimidine or di-cyanated pyrimidine can reduce the yield of the desired product.

  • Decomposition of the product: The product may be unstable under the reaction or work-up conditions.

  • Purity of starting materials: Impurities in the 2,4-dichloropyrimidine or the cyanide source can interfere with the reaction.

Q3: How can I improve the regioselectivity of the cyanation of 2,4-dichloropyrimidine to favor the 4-carbonitrile isomer?

A3: Achieving high C4 selectivity is a known challenge in the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines. Generally, the C4 position is more reactive towards nucleophiles.[1][2] However, the selectivity can be influenced by:

  • Reaction temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Solvent: The choice of solvent can influence the relative reactivity of the C2 and C4 positions.

  • Cyanide source: Different cyanide reagents (e.g., KCN, NaCN, TMSCN) may exhibit different selectivities.

  • Substituents on the pyrimidine ring: The presence of other substituents on the ring can significantly alter the electronic properties and thus the regioselectivity of the reaction.[1]

Q4: What are the critical parameters for a successful Sandmeyer reaction to produce 2-chloropyrimidines?

A4: For a successful Sandmeyer-type reaction, the following parameters are critical:

  • Temperature control during diazotization: The diazotization of the amino group must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3]

  • Purity of the diazonium salt: The presence of unreacted starting material or byproducts from the diazotization step can lead to side reactions.

  • Catalyst: The use of a copper(I) salt is traditional, but other metal salts, such as zinc chloride, have been shown to improve yields in the synthesis of 2-chloropyrimidines.[4][5]

Troubleshooting Guides

Issue 1: Low Yield in the Cyanation of 2,4-Dichloropyrimidine
Symptom Possible Cause Suggested Solution
Significant amount of starting material remains after the reaction. Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC.- Increase the reaction temperature gradually.- Ensure the cyanide source is of high purity and sufficient quantity.
Multiple spots on TLC/HPLC, indicating a mixture of products. Poor regioselectivity, leading to the formation of 2-cyano isomer and/or dicyano-pyrimidine.- Lower the reaction temperature.- Screen different solvents (e.g., DMSO, DMF, Acetonitrile).- Experiment with different cyanide sources (e.g., KCN, NaCN, CuCN).
Product degradation during work-up. Product instability in aqueous or acidic/basic conditions.- Perform the work-up at low temperatures.- Use a buffered aqueous solution for washing.- Minimize the time the product is in solution.
Issue 2: Low Yield in the Sandmeyer-type Synthesis
Symptom Possible Cause Suggested Solution
Dark, tar-like byproducts are formed. Decomposition of the diazonium salt.- Strictly maintain the temperature between 0-5 °C during diazotization.[3]- Use the diazonium salt immediately after its formation.- Ensure the absence of interfering impurities in the starting amine.
Low conversion to the chloro-pyrimidine. Inefficient Sandmeyer reaction.- Use a catalyst such as zinc chloride in addition to the copper salt.[4][5]- Ensure the copper catalyst is active (Cu(I) state).- Optimize the concentration of the acid used.
Formation of phenol byproducts. Reaction of the diazonium salt with water.- Use a non-aqueous solvent for the Sandmeyer reaction if possible.- Minimize the amount of water present in the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil (Precursor Synthesis)

This protocol is based on established methods for the chlorination of uracil.[6][7]

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Dichloromethane

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add uracil and N,N-dimethylaniline.

  • Slowly add phosphorus oxychloride to the mixture with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloropyrimidine.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Proposed Synthesis of this compound from 2,4-Dichloropyrimidine

This is a proposed protocol based on general procedures for the cyanation of chloropyrimidines. Optimization may be required.

Materials:

  • 2,4-Dichloropyrimidine

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve 2,4-dichloropyrimidine in anhydrous DMSO.

  • Add potassium cyanide to the solution. Caution: KCN is highly toxic. Handle with appropriate safety precautions.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Uracil

Chlorinating AgentCatalystTemperature (°C)Yield of 2,4-Dichloropyrimidine (%)Reference
POCl₃N,N-DimethylanilineRefluxHigh (not specified)[6]
POCl₃None150-160~75General literature
SOCl₂/DMFNoneRefluxModerate to HighGeneral literature

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_analysis Analysis & Purification Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine POCl₃, N,N-Dimethylaniline Target This compound Dichloropyrimidine->Target KCN, DMSO Purification Purification (Column Chromatography) Target->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Troubleshooting_Low_Yield Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Increase Time/Temp Incomplete->Optimize_Conditions Check_Purity Check Starting Material Purity Complete->Check_Purity Yield_Improved Yield Improved Optimize_Conditions->Yield_Improved Impure Impure Starting Materials Check_Purity->Impure No Pure Pure Starting Materials Check_Purity->Pure Yes Purify_Reactants Purify Reactants Impure->Purify_Reactants Investigate_Side_Reactions Investigate Side Reactions (Isomer Formation) Pure->Investigate_Side_Reactions Purify_Reactants->Yield_Improved Side_Reactions Significant Side Reactions Investigate_Side_Reactions->Side_Reactions Yes No_Side_Reactions Minimal Side Reactions Investigate_Side_Reactions->No_Side_Reactions No Optimize_Selectivity Optimize for Selectivity (Temp, Solvent) Side_Reactions->Optimize_Selectivity Check_Workup Review Work-up Procedure No_Side_Reactions->Check_Workup Optimize_Selectivity->Yield_Improved Harsh_Workup Harsh Work-up Conditions Check_Workup->Harsh_Workup Yes Mild_Workup Mild Work-up Check_Workup->Mild_Workup No Modify_Workup Modify Work-up (Lower Temp, Buffer) Harsh_Workup->Modify_Workup Mild_Workup->Yield_Improved Modify_Workup->Yield_Improved

References

Technical Support Center: Purification of 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Chloropyrimidine-4-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The chosen solvent system is not optimal; the compound may be too soluble in the cold solvent.- Screen for alternative solvents or solvent mixtures. Good starting points for polar compounds like pyrimidines include ethanol, ethyl acetate, or mixtures with hexanes. - Ensure the minimum amount of hot solvent is used to dissolve the compound. - Cool the solution slowly to allow for maximum crystal formation and consider extending the cooling time in an ice bath.
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Switch to a lower-boiling point solvent. - Add a small amount of a "good" solvent to the oil, heat until it dissolves, and then add a "poor" solvent dropwise to induce crystallization. - Try a two-solvent recrystallization method. For instance, dissolve the compound in a good solvent like dichloromethane and then slowly add a poor solvent like n-pentane or hexane until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
Poor Separation in Column Chromatography The eluent system has incorrect polarity.- If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). - If the compound does not move from the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). - Consider using a different solvent system altogether, such as dichloromethane/methanol for more polar compounds.
Product is Contaminated with Starting Material Incomplete reaction or inefficient purification.- Monitor the reaction completion using Thin Layer Chromatography (TLC) before workup. - Optimize the purification method. If using column chromatography, a shallower gradient or isocratic elution might be necessary to improve separation. - A second purification step (e.g., recrystallization after column chromatography) may be required.
Colored Impurities in the Final Product Presence of polymeric or highly conjugated byproducts.- During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. - In column chromatography, colored impurities may sometimes be separated with a carefully selected eluent system.
Broad Peaks in HPLC Analysis Poor solubility in the mobile phase, interaction with the stationary phase, or column degradation.- Ensure the sample is fully dissolved in the mobile phase before injection. - For basic compounds like pyrimidines, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape. - Use a column suitable for polar compounds, such as a C18 column with end-capping.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities. High-Performance Liquid Chromatography (HPLC) is primarily used for purity analysis and small-scale preparative purification.

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[1] For a polar molecule like this compound, good single solvents to screen are ethanol, isopropanol, and ethyl acetate. Two-solvent systems like ethyl acetate/hexane or dichloromethane/hexane can also be effective.[2]

Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A3: While specific impurities depend on the synthetic route, potential contaminants in the synthesis of substituted pyrimidines can include unreacted starting materials, isomers (e.g., 4-chloro-2-cyanopyrimidine), and byproducts from side reactions such as hydrolysis of the nitrile group to a carboxylic acid or amide, or displacement of the chloro group.[3]

Q4: My purified this compound appears as an off-white or yellowish solid. Is this normal?

A4: Commercially available this compound is often described as a white to off-white solid.[4] A slight yellowish tint may not necessarily indicate significant impurity but could be due to trace amounts of colored byproducts. If high purity is critical, recrystallization with activated charcoal or column chromatography can be employed to remove colored impurities.

Q5: What analytical techniques can I use to assess the purity of my this compound?

A5: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities. Melting point determination is also a useful indicator of purity; a sharp melting range close to the literature value (around 135-137 °C) suggests high purity.[4]

Quantitative Data Summary

The following table summarizes typical data for the purification of chloropyrimidine derivatives. Please note that actual results will vary depending on the specific experimental conditions.

Purification Method Stationary/Solvent System Typical Recovery Yield Typical Purity Reference
Recrystallization Isopropanol70-85%>98%General Lab Practice
Recrystallization Ethyl Acetate/Hexane65-80%>98%General Lab Practice
Silica Gel Column Chromatography Hexane/Ethyl Acetate (gradient)50-75%>99%[6]
Silica Gel Column Chromatography Dichloromethane/Methanol (gradient)45-70%>99%General Lab Practice

Experimental Protocols

Detailed Methodology for Recrystallization (Single Solvent)
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm water bath; the compound should completely dissolve. Allow the test tube to cool to room temperature and then in an ice bath to ensure crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Detailed Methodology for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Purification Method Selection cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_final Final Product start Crude this compound tlc_analysis TLC/HPLC Analysis start->tlc_analysis decision Purity Assessment tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Minor Impurities chromatography Column Chromatography decision->chromatography Complex Mixture recrystallization_protocol Detailed Protocol: 1. Solvent Screening 2. Dissolution 3. Crystallization 4. Filtration & Drying recrystallization->recrystallization_protocol final_purity Purity Analysis (HPLC, NMR, MP) recrystallization->final_purity chromatography_protocol Detailed Protocol: 1. Column Packing 2. Sample Loading 3. Elution & Fraction Collection 4. Solvent Removal chromatography->chromatography_protocol chromatography->final_purity pure_product Pure this compound final_purity->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization_issues Recrystallization Problems cluster_chromatography_issues Chromatography Problems cluster_purity_issues Purity Problems start Purification Issue Identified low_recovery Low Recovery start->low_recovery oiling_out Oiling Out start->oiling_out poor_separation Poor Separation start->poor_separation colored_product Colored Product start->colored_product optimize_solvent Optimize Solvent System & Cooling Rate low_recovery->optimize_solvent Yes change_solvent Change Solvent or Use Two-Solvent Method oiling_out->change_solvent Yes adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent Yes use_charcoal Use Activated Charcoal (Recrystallization) colored_product->use_charcoal Yes solution solution optimize_solvent->solution Improved Yield solution2 solution2 change_solvent->solution2 Crystalline Product solution3 solution3 adjust_eluent->solution3 Pure Fractions solution4 solution4 use_charcoal->solution4 Colorless Product

Caption: Troubleshooting logic for common purification issues.

References

Common side reactions in the synthesis of 2-Chloropyrimidine-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-chloropyrimidine-4-carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound derivatives?

A1: The most prevalent side reactions include hydrolysis of the 2-chloro group to a 2-hydroxy group, hydrolysis of the nitrile group to a carboxamide or carboxylic acid, and incomplete chlorination of the pyrimidine ring. Nucleophilic substitution of the chloro group by solvents or other nucleophiles present in the reaction mixture can also occur.

Q2: How can I minimize the formation of the 2-hydroxypyrimidine-4-carbonitrile impurity?

A2: The formation of the 2-hydroxypyrimidine-4-carbonitrile side product is primarily due to the presence of water in the reaction mixture. To minimize this, ensure all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction. Careful control of the reaction temperature is also crucial, as higher temperatures can accelerate hydrolysis.

Q3: My reaction is showing incomplete conversion from the corresponding 2-hydroxypyrimidine precursor. What can I do?

A3: Incomplete chlorination can be due to several factors. Ensure that the chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)) is fresh and of high purity. The reaction temperature and time may also need to be optimized. Increasing the reaction temperature or prolonging the reaction time can often drive the reaction to completion. The stoichiometry of the chlorinating agent may also be increased, but with caution to avoid other side reactions.

Q4: I am observing the formation of a side product with a molecular weight corresponding to the addition of my alcohol-based solvent to the starting material. How can I prevent this?

A4: This indicates a nucleophilic substitution of the 2-chloro group by the alcohol solvent, leading to the formation of a 2-alkoxypyrimidine-4-carbonitrile derivative. To prevent this, it is advisable to use non-nucleophilic solvents such as acetonitrile, toluene, or dichloromethane for the reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Derivative
Potential Cause Troubleshooting Step
Incomplete Reaction - Verify the purity and activity of the starting materials and reagents. - Optimize reaction temperature and time. Consider a stepwise increase in temperature. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product Decomposition - Lower the reaction temperature.[1] - Reduce the reaction time. - Perform the reaction under an inert atmosphere to prevent oxidative degradation.
Side Product Formation - Identify the major side products using analytical techniques (e.g., LC-MS, NMR). - Refer to the specific troubleshooting guides for hydrolysis or other side reactions.
Losses During Workup/Purification - Optimize the extraction and purification procedures. - Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer.
Issue 2: Presence of 2-Hydroxypyrimidine-4-carbonitrile as a Major Impurity
Potential Cause Troubleshooting Step
Presence of Water - Use anhydrous solvents and reagents. Dry solvents using appropriate drying agents. - Run the reaction under a dry, inert atmosphere (N₂ or Ar). - Store hygroscopic reagents in a desiccator.
High Reaction Temperature - Lower the reaction temperature to reduce the rate of hydrolysis.
Basic Conditions During Workup - Avoid using strong aqueous bases during the workup. If a base is necessary, use a mild, non-aqueous base or perform the neutralization at low temperatures.
Issue 3: Difficulty in Removing the Chlorinating Agent (e.g., POCl₃)
Potential Cause Troubleshooting Step
Excess Chlorinating Agent - Quench the reaction mixture carefully by pouring it onto crushed ice. - Use a co-solvent like toluene to azeotropically remove residual POCl₃ under reduced pressure.
Hydrolysis of Chlorinating Agent - Perform the workup at low temperatures to control the exothermic hydrolysis of the chlorinating agent.

Experimental Protocols

General Procedure for the Synthesis of this compound from 2-Hydroxypyrimidine-4-carbonitrile:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxypyrimidine-4-carbonitrile (1 equivalent).

  • Add phosphorus oxychloride (POCl₃) (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium carbonate) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

Visualizations

Synthesis_Troubleshooting start Start Synthesis of This compound check_yield Low Yield? start->check_yield check_purity Purity Issues? check_yield->check_purity No incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes decomposition Product Decomposition check_yield->decomposition Yes workup_loss Workup/Purification Loss check_yield->workup_loss Yes hydrolysis_chloro Hydrolysis of Chloro Group check_purity->hydrolysis_chloro Yes hydrolysis_nitrile Hydrolysis of Nitrile Group check_purity->hydrolysis_nitrile Yes other_impurities Other Impurities check_purity->other_impurities Yes end_product Desired Product check_purity->end_product No optimize_conditions Optimize Reaction (Temp, Time, Reagents) incomplete_rxn->optimize_conditions decomposition->optimize_conditions optimize_workup Optimize Workup/ Purification workup_loss->optimize_workup use_anhydrous Use Anhydrous Conditions hydrolysis_chloro->use_anhydrous control_ph Control pH During Workup hydrolysis_nitrile->control_ph other_impurities->optimize_conditions other_impurities->optimize_workup optimize_conditions->start optimize_workup->start use_anhydrous->start control_ph->start

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Reactions starting_material 2-Hydroxypyrimidine-4-carbonitrile desired_product This compound starting_material->desired_product Main Reaction chlorinating_agent Chlorinating Agent (e.g., POCl₃) hydrolysis_product 2-Hydroxypyrimidine-4-carbonitrile (Side Product) desired_product->hydrolysis_product Hydrolysis alkoxy_product 2-Alkoxypyrimidine-4-carbonitrile (Side Product) desired_product->alkoxy_product Nucleophilic Substitution amide_product 2-Chloropyrimidine-4-carboxamide (Side Product) desired_product->amide_product Nitrile Hydrolysis water H₂O water->hydrolysis_product water->amide_product alcohol R-OH (Solvent) alcohol->alkoxy_product

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing reaction conditions for nucleophilic substitution on the pyrimidine ring.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions on pyrimidine substrates, offering potential causes and actionable troubleshooting steps.

IssuePotential Cause(s)Troubleshooting Steps
1. Low to No Product Yield a. Insufficiently activated pyrimidine ring.Ensure the pyrimidine ring possesses electron-withdrawing groups (e.g., nitro, cyano, halo) positioned ortho or para to the leaving group to facilitate nucleophilic attack.[1]
b. Poor leaving group.Utilize a substrate with a good leaving group. The general reactivity order for SNAr is F > Cl > Br > I.[1]
c. Weak nucleophile.Increase the nucleophilicity of the attacking species (e.g., use an alkoxide instead of an alcohol).[1]
d. Low reaction temperature.Incrementally increase the reaction temperature. Microwave irradiation can also be explored to potentially enhance yields and shorten reaction times.[1]
e. Inappropriate solvent.Employ polar aprotic solvents such as DMF, DMSO, or THF to effectively solvate the nucleophile and facilitate the reaction.[1]
f. Unsuitable or weak base.For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often employed.[1]
2. Formation of Multiple Products / Isomers a. Competing reactions at different positions (e.g., C2 vs. C4).The regioselectivity on di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine) is highly dependent on the ring's electronic environment. Substitution at C4 is generally favored.[1][2] However, substituents can alter this preference; for instance, an electron-donating group at C6 can favor substitution at C2.[1][2] Modifying the nucleophile can also influence regioselectivity.[1]
b. Di-substitution instead of mono-substitution.Use a stoichiometric amount of the nucleophile, lower the reaction temperature, or consider using a less reactive nucleophile.[1]
3. Side Reactions a. Solvolysis (reaction with the solvent).If using a nucleophilic solvent (e.g., methanol, ethanol), it may compete with the intended nucleophile, particularly at elevated temperatures.[1] It is advisable to use a non-nucleophilic solvent.[1]
b. Hydrolysis of starting material or product.Ensure anhydrous reaction conditions by utilizing dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[1]
c. Ring-opening or degradation.This can happen under harsh basic conditions or at very high temperatures.[1] Employ milder bases and reaction temperatures to mitigate this.[1]
4. Difficulty in Product Purification a. Highly polar product.Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1] Acid-base extraction can be effective for separating basic or acidic products/impurities.[1] Recrystallization is often a successful purification method for solid products.[1] If column chromatography is required, consider alternative solvent systems or a different stationary phase.[1]

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic aromatic substitution on pyrimidines typically occur at the C2 and C4 positions?

A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack.[1][3] When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting Meisenheimer complex intermediate can be delocalized onto one of the electronegative nitrogen atoms, which stabilizes the intermediate.[1][3]

Q2: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions on di-substituted pyrimidines like 2,4-dichloropyrimidine?

A2: Substituents significantly impact the regioselectivity. For 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position.[1][2] However, this can be influenced by other substituents:

  • Electron-donating groups (EDGs) at the C5 or C6 position can direct the nucleophilic attack to the C2 position.[1][2]

  • Electron-withdrawing groups (EWGs) at the C5 position generally enhance reactivity at the C4 position.[1]

Q3: What is the role of a base in SNAr reactions with amine nucleophiles?

A3: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the acid (e.g., HCl) that is formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[1]

Q4: Can the solvent choice significantly impact the reaction outcome?

A4: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and THF are generally preferred as they can solvate the nucleophile and facilitate the SNAr reaction.[1] Protic solvents, such as water and alcohols, can solvate the nucleophile too strongly, potentially reducing its reactivity, and may also act as competing nucleophiles.[1][4][5]

Q5: Are there catalytic methods to promote nucleophilic substitution on pyrimidines?

A5: While many SNAr reactions on activated pyrimidines proceed without a catalyst, certain transformations can be facilitated by catalysts. For instance, sulfite has been shown to catalyze nucleophilic substitution reactions on thiamin and analogous pyrimidines through an SNAE (addition-elimination) mechanism.[6][7] Additionally, transition metals like copper and palladium are used in cross-coupling reactions, which can be considered a type of nucleophilic substitution.[8][9]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of a Chloropyrimidine with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Chloropyrimidine (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and the anhydrous solvent.[1]

  • Add the non-nucleophilic base (1.5-2.0 eq.) to the reaction mixture.[1]

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-120 °C).[1]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts and other water-soluble impurities.[1] This may involve partitioning the reaction mixture between water and an organic solvent.

  • The product can be further purified by techniques such as acid-base extraction, recrystallization, or column chromatography as needed.[1]

Protocol for Decyanative Cross-Coupling of 2-Cyanopyrimidine with Amines

This protocol describes a transition-metal-free approach for the synthesis of 2-aminopyrimidines.

Materials:

  • 2-Cyanopyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • DMSO (5 mL)

  • Standard reaction and purification equipment

Procedure:

  • In a reaction vessel, dissolve 2-cyanopyrimidine (1.0 mmol) in DMSO (5 mL).[10]

  • Add the corresponding amine (1.2 mmol) and potassium carbonate (2.0 mmol).[10]

  • Heat the reaction mixture to 120 °C.[10]

  • Monitor the reaction by thin-layer chromatography (TLC).[10]

  • Once the reaction is complete, cool the mixture to room temperature.[10]

  • Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyrimidine derivative.[10]

Data Presentation

Table 1: Decyanative Cross-Coupling of 2-Cyanopyrimidine with Various Nucleophiles[10]
EntryNucleophileProductReaction Time (h)Yield (%)
1Benzylamine2-(Benzylamino)pyrimidine1295
2Aniline2-(Phenylamino)pyrimidine2485
3Morpholine2-(Morpholino)pyrimidine1292
4Thiophenol2-(Phenylthio)pyrimidine1298
5Benzyl mercaptan2-(Benzylthio)pyrimidine1296
6Methanol2-Methoxypyrimidine2482
7Ethanol2-Ethoxypyrimidine2485
8Phenol2-Phenoxypyrimidine2475

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield Activation Insufficient Ring Activation? Start->Activation Check LeavingGroup Poor Leaving Group? Start->LeavingGroup Check Nucleophile Weak Nucleophile? Start->Nucleophile Check Conditions Suboptimal Conditions? Start->Conditions Check CheckEWG Add/Check EWGs Activation->CheckEWG If yes ChangeLG Use Better LG (F > Cl > Br > I) LeavingGroup->ChangeLG If yes EnhanceNu Increase Nucleophilicity Nucleophile->EnhanceNu If yes OptimizeCond Increase Temp/ Change Solvent Conditions->OptimizeCond If yes

Caption: Troubleshooting workflow for low product yield in pyrimidine SNAr.

Regioselectivity_Logic Start 2,4-Dichloropyrimidine Reaction CheckC6 Substituent at C6? Start->CheckC6 CheckC5 Substituent at C5? CheckC6->CheckC5 No C2_Product Major Product: C2 Substitution CheckC6->C2_Product Yes (EDG) C4_Product Major Product: C4 Substitution CheckC5->C4_Product No C4_Enhanced Enhanced C4 Reactivity CheckC5->C4_Enhanced Yes (EWG)

Caption: Decision logic for predicting regioselectivity in 2,4-dichloropyrimidines.

References

Overcoming challenges in the Suzuki coupling of 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges encountered during the Suzuki coupling of 2-Chloropyrimidine-4-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Question 1: Why is my Suzuki coupling reaction resulting in a low or no yield?

Answer: Low yields with 2-chloropyrimidine substrates are a common issue, primarily due to the high bond strength of the C-Cl bond, which hinders the initial oxidative addition step in the catalytic cycle.[1] Several factors could be at play:

  • Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this challenging coupling.[1]

  • Suboptimal Base: The choice of base is critical for the transmetalation step. An inappropriate base can lead to poor reaction efficiency.[2]

  • Insufficient Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the C-Cl bond cleavage.[3]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[2]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation and deactivation.[4]

Recommended Solutions:

  • Switch to a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or consider using N-heterocyclic carbene (NHC) ligands.[1] These promote the formation of the active monoligated palladium(0) species.[1]

  • Optimize the Base: Stronger, non-nucleophilic bases are often more effective. Screen bases such as K₃PO₄ or Cs₂CO₃.[2]

  • Increase Reaction Temperature: Gradually increase the temperature, typically in the range of 80-120 °C.[2] Microwave irradiation can also be effective in reducing reaction times and improving yields.[5]

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[4]

Question 2: What are the common side reactions, and how can I minimize them?

Answer: The most prevalent side reactions in the Suzuki coupling of chloro-heteroaromatics are protodeboronation, homocoupling, and dehalogenation. While nitrile hydrolysis is a theoretical possibility, it is less common under typical Suzuki conditions.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct.[1]

    • Mitigation: Use anhydrous solvents and fresh, high-purity boronic acid. Using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.[1]

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide. This can be promoted by the presence of oxygen.[3]

    • Mitigation: Ensure the reaction is thoroughly deoxygenated. Using a slight excess of the aryl halide can sometimes reduce boronic acid homocoupling.[6]

  • Dehalogenation: The replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom.

    • Mitigation: This side reaction is often competitive with the desired cross-coupling. Optimizing the catalyst and ligand system to favor the rate of cross-coupling can minimize dehalogenation.[7]

  • Nitrile Group Hydrolysis: The nitrile group can potentially hydrolyze to an amide or carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures with prolonged reaction times.[8][9]

    • Mitigation: While generally stable, if hydrolysis is suspected, consider using milder bases or shorter reaction times. However, this is not a commonly reported issue for Suzuki reactions.[10]

Question 3: My starting material is consumed, but I see a complex mixture of byproducts. What should I do?

Answer: A complex product mixture suggests that while the catalyst is active, the reaction conditions are not selective for the desired Suzuki coupling.

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions.[3]

  • Screen Different Bases: The nature of the base can significantly influence the reaction pathway.[3]

  • Change the Solvent: The solvent affects the solubility of reactants and the stability of intermediates in the catalytic cycle. Common solvents to screen include 1,4-dioxane, toluene, and THF, often with a small amount of water.[9]

Frequently Asked Questions (FAQs)

Q1: Is the nitrile group on the pyrimidine ring stable under Suzuki coupling conditions?

A1: Yes, the nitrile group is generally well-tolerated in Suzuki-Miyaura cross-coupling reactions.[3][10] It is considered a robust functional group under the typically basic conditions used for this transformation. However, under very harsh basic or acidic conditions, particularly with prolonged heating, hydrolysis to the corresponding amide or carboxylic acid could occur, although this is not a commonly reported side reaction in this context.[8][9]

Q2: What is a good starting point for catalyst and ligand selection for this specific coupling?

A2: For a challenging substrate like this compound, a highly active catalyst system is recommended from the outset. A good starting point would be a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[2] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[1]

Q3: Which base should I start with?

A3: Potassium phosphate (K₃PO₄) is often a reliable choice for challenging Suzuki couplings of heteroaryl chlorides.[2] Alternatively, cesium carbonate (Cs₂CO₃) can be very effective.[9] Typically, 2-3 equivalents of the base are used.[2]

Q4: Can I use microwave heating for this reaction?

A4: Absolutely. Microwave irradiation is often beneficial for the Suzuki coupling of less reactive chlorides, as it can significantly reduce reaction times and improve yields.[11][12] A typical starting point would be 100-120 °C for 15-30 minutes.[11]

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of related chloropyrimidine systems. These should be used as a starting point for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (1.5)Toluene110Varies83[9]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KF (spray-dried)THF50OvernightModerate[9]
Pd(OAc)₂ (0.05)-K₃PO₄Toluene/Water1301794 (GC)[9]
PdCl₂{P(t-Bu)₂(p-NMe₂-Ph)}₂ (0.1-1.0)-K₂CO₃ or K₃PO₄Toluene/Water80-1002-1289-99[9]

Table 2: Base and Solvent Optimization for a Model Chloropyrimidine Suzuki Coupling

Base (Equivalents)Solvent System (v/v)Temperature (°C)Yield (%)Reference
K₂CO₃ (3)1,4-Dioxane10071[11]
K₂CO₃ (3)THF10065[11]
K₂CO₃ (3)DMF10058[11]
K₂CO₃ (3)Isopropanol10045[11]
K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)10080[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Schlenk tube or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound, the boronic acid, the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Under a positive flow of inert gas, add the degassed solvent via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. For microwave reactions, set the temperature and time (e.g., 100 °C for 15-30 minutes).[11]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_ts Oxidative Addition (Rate-Limiting for Chlorides) pd0->oa_ts pd2 Ar-Pd(II)(Cl)L2 oa_ts->pd2 tm_ts Transmetalation pd2->tm_ts pd2_ar Ar-Pd(II)(Ar')L2 tm_ts->pd2_ar re_ts Reductive Elimination pd2_ar->re_ts re_ts->pd0 Regeneration product Ar-Ar' (Coupled Product) re_ts->product aryl_halide 2-Cl-Pyrimidine-CN (Ar-Cl) aryl_halide->oa_ts boronic_acid Ar'B(OH)2 boronate [Ar'B(OH)3]⁻ boronic_acid->boronate base Base (e.g., K3PO4) base->boronate Activation boronate->tm_ts

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system highly active? (e.g., Buchwald ligands, NHCs) start->check_catalyst change_catalyst Switch to a more active catalyst/ligand system (XPhos, SPhos, etc.) check_catalyst->change_catalyst No check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Increase temperature (80-120 °C) or use microwave irradiation check_temp->increase_temp No check_base Is the base effective? check_temp->check_base Yes increase_temp->check_base change_base Screen stronger bases (K3PO4, Cs2CO3) check_base->change_base No check_inert Is the system properly deoxygenated? check_base->check_inert Yes change_base->check_inert degas Thoroughly degas solvents and maintain inert atmosphere check_inert->degas No success Improved Yield check_inert->success Yes degas->success

Caption: Troubleshooting workflow for low yield.

Side_Reactions main_path 2-Cl-Pyrimidine-CN + Ar'B(OH)2 Suzuki Coupling Desired Product protodeboronation Protodeboronation Problem: Proton source (H₂O, impurities) cleaves C-B bond Mitigation: Use anhydrous solvents, fresh boronic acid, or boronate esters main_path:f1->protodeboronation Side Reaction homocoupling Homocoupling Problem: Self-coupling of reactants, often promoted by O₂ Mitigation: Thoroughly degas reaction, use slight excess of aryl halide main_path:f1->homocoupling Side Reaction dehalogenation Dehalogenation Problem: Replacement of Cl with H Mitigation: Optimize catalyst system to favor cross-coupling kinetics main_path:f1->dehalogenation Side Reaction hydrolysis Nitrile Hydrolysis (Less Common) Problem: Hydrolysis to amide/acid under harsh conditions Mitigation: Use milder base, shorter reaction time if suspected main_path:f1->hydrolysis Side Reaction

References

Troubleshooting low yields in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4,5,6-trichloropyrimidine-2-carbonitrile?

A1: Two common synthetic routes are:

  • A multi-step synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine. This route involves nucleophilic displacement, oxidation, cyanation, and chlorination.[1][2]

  • A synthesis starting from 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine, which is treated with triphenylphosphine (Ph₃P) to form an intermediate spirocycle. This is then degraded with a catalyst to yield the final product.[3]

Q2: I am experiencing a low overall yield in the synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine. What are the critical steps affecting the yield?

A2: The final two steps of this synthesis, the conversion of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile to 4,5,6-trichloropyrimidine-2-carbonitrile, are reported to have a moderate yield of around 30%.[1][2] Therefore, this part of the synthesis is critical to optimize. Low yields can also stem from incomplete reactions or side product formation in the earlier steps such as the displacement of the sulfone with cyanide.

Q3: My cyanation step to introduce the nitrile group is giving a low yield. What are the potential causes and solutions?

A3: Low yields in the cyanation of the corresponding methylsulfonylpyrimidine can be due to several factors:

  • Incomplete reaction: The displacement of the sulfone group with cyanide can be slow. Ensure the reaction is monitored (e.g., by TLC) until the starting material is completely consumed.[1]

  • Moisture: The presence of water can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, especially under acidic or basic conditions.[4][5][6] Ensure all reagents and solvents are anhydrous.

  • Side reactions: The cyanide ion is a potent nucleophile and can react with other electrophilic sites in the molecule or with the solvent.

ParameterRecommendation
Cyanide Source Use a dry, high-purity source of cyanide, such as KCN or NaCN.
Solvent Use an anhydrous aprotic solvent like acetonitrile (MeCN).[1]
Catalyst Consider the use of a phase-transfer catalyst like 18-crown-6 to enhance the nucleophilicity of the cyanide.[1]
Temperature Maintain the recommended reaction temperature. Elevated temperatures may promote side reactions.

Q4: The final chlorination steps are resulting in a complex mixture of products and a low yield of the desired 4,5,6-trichloropyrimidine-2-carbonitrile. How can I troubleshoot this?

A4: The final conversion involves debenzylation followed by chlorination with reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[1]

  • Incomplete debenzylation: If the benzyloxy groups are not completely removed prior to chlorination, you will obtain a mixture of partially chlorinated and benzylated pyrimidines. Ensure the debenzylation step goes to completion.

  • Harsh reaction conditions: High temperatures and prolonged reaction times can lead to degradation of the pyrimidine ring or the formation of undesired byproducts.

  • Stoichiometry of chlorinating agents: An excess of PCl₅ and POCl₃ is typically used, but a very large excess might lead to over-chlorination or other side reactions.

Troubleshooting Workflow

The following diagram illustrates a logical troubleshooting workflow for low yields in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile.

TroubleshootingWorkflow Troubleshooting Low Yields start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, GC-MS) check_sm->analyze_crude check_reagents->analyze_crude purify_reagents Purify/Dry Solvents and Reagents check_reagents->purify_reagents check_conditions->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_time_temp Increase Reaction Time or Temperature incomplete_reaction->optimize_time_temp Yes optimize_reagents Adjust Reagent Stoichiometry side_products->optimize_reagents No identify_side_products Identify Side Products side_products->identify_side_products Yes end Improved Yield optimize_time_temp->end optimize_reagents->end purify_reagents->analyze_crude modify_protocol Modify Protocol to Minimize Side Reactions identify_side_products->modify_protocol modify_protocol->end

Caption: A flowchart for troubleshooting low yields.

Experimental Protocols

Synthesis of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile (Intermediate)

This is a key intermediate in one of the common synthetic routes. The protocol involves the displacement of a methylsulfonyl group with cyanide.

  • To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine in anhydrous acetonitrile at room temperature, add 18-crown-6 (0.1 equivalents).

  • Add potassium cyanide (3.0 equivalents) in one portion.

  • Protect the reaction mixture with a CaCl₂ drying tube and stir at room temperature until complete consumption of the starting material is observed by TLC (typically 24 hours).

  • Add diethyl ether and water, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.[1]

Final Conversion to 4,5,6-trichloropyrimidine-2-carbonitrile

This two-step procedure converts the benzyloxy intermediate to the final product.

  • Debenzylation: A stirred mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile in trifluoroacetic acid (TFA) is heated to approximately 72 °C until the starting material is consumed (monitored by TLC, typically 2 hours). The solvent is then removed under vacuum.

  • Chlorination: To the crude product from the previous step, add phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). The mixture is stirred at about 106 °C until the reaction is complete (monitored by TLC, typically 2 hours).

  • Work-up: Add diethyl ether and water, separate the layers, and extract the aqueous layer with diethyl ether. The combined organic layers are dried and concentrated to give the crude final product.[1]

Potential Side Reactions

Understanding potential side reactions is crucial for troubleshooting. The following diagram illustrates a key potential side reaction.

SideReaction Hydrolysis of Nitrile Side Reaction nitrile 4,5,6-trichloropyrimidine-2-carbonitrile amide 4,5,6-trichloropyrimidine-2-carboxamide nitrile->amide Hydrolysis water H₂O acid_base Acid or Base Catalyst

Caption: Potential hydrolysis of the nitrile group.

References

Identifying and minimizing byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis. Our goal is to help you identify and minimize byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring pyrimidine synthesis and identifying byproducts?

A1: The choice of analytical technique depends on your specific reaction, available equipment, and the information you need.[1] Here's a breakdown of the most common methods:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method ideal for initial screening and tracking the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion rates and product purity.[1] It is highly reproducible and can be coupled with detectors like UV or Mass Spectrometry for greater specificity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool that offers high sensitivity and specificity for identifying and quantifying the desired product and any byproducts by providing molecular weight information.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, which is invaluable for definitively identifying the structure of byproducts.[1][3] It can also be used for real-time reaction monitoring.[1]

  • Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable pyrimidine derivatives.[1]

Q2: I'm performing a Biginelli reaction and observing a low yield of my desired dihydropyrimidinone (DHPM). What are the likely causes?

A2: Low yields in the Biginelli reaction are a frequent issue.[4][5] Several factors could be at play:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While strong acids like HCl have been traditionally used, they can sometimes lead to side reactions.[4][5] Consider screening Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts.[4][5]

  • Reaction Conditions: Temperature and reaction time are key parameters. Some reactions may require heating to proceed efficiently.[4][5][6] It is advisable to monitor the reaction's progress with TLC to determine the optimal time and temperature.[4][7]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[4] While ethanol is commonly used, exploring other solvents or even solvent-free conditions may improve your results.[4][7]

  • Purity of Reagents: Impurities in your starting materials (aldehyde, β-ketoester, or urea/thiourea) can inhibit the reaction or lead to unwanted side reactions.[4][7]

Q3: My crude product from a Biginelli reaction is difficult to purify due to a persistent impurity. What could it be?

A3: A common impurity that complicates the purification of dihydropyrimidinones is the formation of N-acylurea byproducts.[7] These can arise from a competing reaction between the β-ketoester and urea.[7] Their presence can be confirmed using NMR and mass spectrometry.[7] Careful control of reaction stoichiometry and catalyst selection can help suppress the formation of these byproducts.[7]

Troubleshooting Guides

Issue 1: Formation of a Yellow, Fluorescent Byproduct in the Biginelli Reaction

Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent compound instead of the expected dihydropyrimidinone. What is this byproduct and how can I prevent its formation?

Answer:

This is a classic issue in the Biginelli reaction. The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), running in competition with your desired reaction.[7]

Troubleshooting Steps:

ParameterRecommended ActionRationale
Reaction Temperature Lower the reaction temperature.The Hantzsch pathway is often favored at higher temperatures. Reducing the heat can significantly decrease DHP formation.[7]
Catalyst Choice Screen different Lewis acids.The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[7]
Order of Addition Add the urea component last to the reaction mixture.This may help to minimize the decomposition of urea into ammonia, which is a key reactant in the competing Hantzsch reaction.[7]
Issue 2: Incomplete Reaction and Low Conversion

Question: My reaction mixture shows a large amount of unreacted starting materials, resulting in a low yield. How can I drive the reaction to completion?

Answer:

Low conversion can be attributed to several factors, including an inefficient catalyst, suboptimal reaction conditions, or issues with the purity of your reactants.[7]

Troubleshooting Steps:

ParameterRecommended ActionRationale
Catalyst Activity Ensure your catalyst is active. If using a reusable catalyst, consider regeneration. For acid catalysts, check that the concentration is appropriate.[7]An inactive or insufficient amount of catalyst will not effectively promote the reaction.
Reaction Time & Temperature Increase the reaction time or moderately increase the temperature. Monitor the reaction progress by TLC.[4][7]The reaction may simply be slow and require more time or energy to reach completion.
Reactant Purity Ensure all starting materials are of high purity.Impurities can inhibit the catalyst or participate in side reactions, lowering the overall yield of the desired product.[4][7]
Solvent Experiment with different solvents or consider solvent-free conditions.The solubility of reactants and the overall reaction rate can be highly dependent on the solvent system.[4][7]
Issue 3: Formation of Insoluble Byproducts

Question: A precipitate is forming during my reaction, but it doesn't appear to be my desired product. What could be causing this?

Answer:

The formation of insoluble byproducts can occur for a couple of reasons.

Troubleshooting Steps:

Potential CauseRecommended ActionRationale
Polymerization of Aldehyde Use a milder catalyst or add the aldehyde slowly to the reaction mixture.Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.[4]
Insoluble Intermediates Try a different solvent system with better solubilizing properties for all components.An intermediate in the reaction pathway may have low solubility in the chosen solvent, causing it to precipitate out of the solution.[4]

Experimental Protocols

Protocol 1: General Method for Monitoring Pyrimidine Synthesis by HPLC

This protocol outlines a general procedure for monitoring the progress of a pyrimidine synthesis reaction using High-Performance Liquid Chromatography.

Materials:

  • Reaction mixture aliquots

  • HPLC-grade solvent for dilution (e.g., acetonitrile, methanol)

  • Syringe filters (0.22 µm)

  • HPLC vials

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation:

    • Carefully withdraw a small aliquot from the reaction mixture at various time points.

    • Quench the reaction in the aliquot if necessary.

    • Dilute the aliquot with an appropriate HPLC-grade solvent to a suitable concentration for analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[1]

  • HPLC Analysis:

    • Set up the HPLC method, including the mobile phase composition (e.g., a gradient of water and acetonitrile with a modifier like formic or phosphoric acid), flow rate (e.g., 1 mL/min), and column temperature.[8]

    • Set the detector wavelength to an appropriate value where the starting materials and product have significant absorbance (e.g., 254 nm).[1]

    • Inject the prepared sample onto the HPLC system.[1]

  • Data Interpretation:

    • Analyze the resulting chromatogram.

    • Identify the peaks corresponding to your starting materials and product by comparing their retention times with those of authentic standards.

    • The peak area can be used to quantify the conversion of starting materials and the formation of the product over time, as well as to assess the purity of the product.[1]

Protocol 2: Identification of Byproducts by LC-MS

This protocol provides a general workflow for identifying unknown byproducts in a pyrimidine synthesis reaction mixture using Liquid Chromatography-Mass Spectrometry.

Materials:

  • Crude reaction mixture

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol with formic acid)

  • Syringe filters (0.22 µm)

  • LC-MS vials

  • LC-MS system with a suitable column and mass spectrometer detector

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the crude reaction mixture in a suitable LC-MS compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Analysis:

    • Develop an appropriate liquid chromatography method to separate the components of the reaction mixture.

    • Set the mass spectrometer to acquire data in a full scan mode over a relevant mass range.

    • Set the ionization source parameters (e.g., capillary voltage, source temperature) for optimal signal.[2]

    • Inject the sample and acquire the data.

  • Data Analysis:

    • Examine the total ion chromatogram to identify all separated components.

    • Extract the mass spectrum for each peak.

    • The molecular weight information obtained from the mass spectrum of an unknown peak can be used to deduce its potential molecular formula and structure, helping to identify it as a byproduct.

Visualizations

DeNovo_Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS II CO2 CO2 CO2->Carbamoyl_Phosphate CPS II ATP ATP ATP->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate->Dihydroorotate_mito Orotate Orotate OMP OMP Orotate->OMP UMPS Orotate_mito Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate PRPP PRPP PRPP->OMP UMPS UMP UMP OMP->UMP UMPS UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP CTP Synthetase

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation in Pyrimidine Synthesis Check_Purity Are starting materials pure? Start->Check_Purity Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Optimize_Conditions Are reaction conditions optimal? Check_Purity->Optimize_Conditions Yes Purify_Reagents->Optimize_Conditions Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp No Adjust_Time Adjust Reaction Time Optimize_Conditions->Adjust_Time No Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent No Optimize_Catalyst Is the catalyst optimal? Optimize_Conditions->Optimize_Catalyst Yes Adjust_Temp->Optimize_Catalyst Adjust_Time->Optimize_Catalyst Change_Solvent->Optimize_Catalyst Change_Catalyst Screen different catalysts Optimize_Catalyst->Change_Catalyst No Adjust_Stoichiometry Adjust Reactant Stoichiometry Optimize_Catalyst->Adjust_Stoichiometry Yes Change_Catalyst->Adjust_Stoichiometry Analyze_Byproducts Identify Byproducts (HPLC, LC-MS, NMR) Adjust_Stoichiometry->Analyze_Byproducts End Improved Yield and Purity Analyze_Byproducts->End Experimental_Workflow Start Start: Pyrimidine Synthesis Reaction TLC_Monitoring Monitor Reaction Progress by TLC Start->TLC_Monitoring Workup Reaction Workup and Purification TLC_Monitoring->Workup Characterization Product Characterization Workup->Characterization HPLC HPLC for Purity Assessment Characterization->HPLC NMR NMR for Structural Confirmation Characterization->NMR MS Mass Spec for Molecular Weight Characterization->MS End End: Pure Pyrimidine Product HPLC->End NMR->End MS->End

References

Stability and storage conditions for 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloropyrimidine-4-carbonitrile. Below you will find frequently asked questions and a troubleshooting guide to ensure the stability and proper storage of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend refrigeration or storage at -20°C, sealed and away from moisture, to maintain its chemical integrity.[4][5]

Q2: Is this compound stable at room temperature?

A2: Yes, the product is chemically stable under standard ambient conditions, such as room temperature.[6] However, for extended periods, adherence to recommended long-term storage conditions is advised to prevent degradation.

Q3: What materials and substances are incompatible with this compound?

A3: You should avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][7] The compound is also reactive towards strong acids and bases.[1]

Q4: How should I handle this compound upon receiving it?

A4: The compound is shipped in well-sealed, corrosion-resistant containers.[1] Upon receipt, inspect the packaging for any damage. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[2][3] Avoid generating dust.[6]

Q5: What are the physical characteristics of this compound?

A5: this compound is typically a solid, appearing as white to off-white crystals or crystalline powder.[1][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or appearance of the solid Exposure to moisture, light, or incompatible substances.- Ensure the container is tightly sealed and stored in a dry, dark place.[9] - Verify that no incompatible materials (e.g., strong acids, bases, or oxidizing agents) have come into contact with the compound.[1]
Inconsistent experimental results Degradation of the compound due to improper storage or handling.- Review storage conditions to ensure they align with the recommendations (cool, dry, well-ventilated, tightly sealed).[1][2][3] - Consider performing a purity analysis (e.g., HPLC, NMR) on a sample from the batch .
Difficulty dissolving the compound The compound is insoluble in water.- Use polar organic solvents such as DMSO or DMF for dissolution.[1]
Visible clumping of the solid material Absorption of moisture.- Store the compound in a desiccator or a controlled low-humidity environment.[6] Ensure the container is always tightly sealed after use.[1]

Storage and Stability Data Summary

Parameter Recommendation Source(s)
Storage Temperature Cool, dry place; Room temperature for short term. Some sources recommend refrigeration or -20°C for long term.[1][4][5][6]
Atmosphere Store in a tightly-sealed container, away from moisture.[1][6]
Light Keep in a dark place to protect from light.[8][9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][7]
General Stability Stable under normal ambient conditions.[6]

Experimental Protocols

Protocol: Assessment of Compound Stability via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of this compound under specific stress conditions.

1. Objective: To determine the stability of this compound over time under defined storage conditions (e.g., elevated temperature, humidity, light exposure).

2. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • HPLC system with a UV detector
  • C18 HPLC column
  • Analytical balance
  • Volumetric flasks
  • Pipettes
  • Stability chambers (for controlled temperature, humidity, and light exposure)

3. Methodology:

  • Sample Preparation:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Prepare working solutions by diluting the stock solution to an appropriate concentration for HPLC analysis.
  • Initial Analysis (Time = 0):
  • Analyze the freshly prepared working solution by HPLC to determine the initial purity and peak area of the compound. This will serve as the baseline.
  • Stability Study Setup:
  • Aliquot the solid compound into several vials.
  • Expose the vials to different stress conditions in stability chambers (e.g., 40°C/75% RH, 25°C/60% RH, photostability chamber).
  • Time-Point Analysis:
  • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a vial from each stress condition.
  • Prepare a working solution from the stressed sample as described in step 1.
  • Analyze the sample by HPLC using the same method as the initial analysis.
  • Data Analysis:
  • Compare the peak area and purity of the stressed samples to the initial (Time = 0) sample.
  • Calculate the percentage of degradation over time for each condition.

Visual Troubleshooting Workflow

troubleshooting_workflow start Start: Experimental Issue Encountered check_compound Visual Inspection of Compound start->check_compound issue_found Color Change or Clumping? check_compound->issue_found check_storage Review Storage Conditions issue_found->check_storage Yes issue_found->check_storage No storage_ok Storage Conditions Correct? check_storage->storage_ok purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) storage_ok->purity_analysis Yes correct_storage Correct Storage Conditions & Monitor storage_ok->correct_storage No degraded Compound Degraded? purity_analysis->degraded new_batch Procure New Batch of Compound degraded->new_batch Yes review_protocol Review Experimental Protocol for Incompatibilities degraded->review_protocol No end_issue End: Issue Identified new_batch->end_issue correct_storage->end_issue end_ok End: Proceed with Experiment review_protocol->end_ok

References

Safe handling and disposal of 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloropyrimidine-4-carbonitrile

This guide provides essential safety information, handling protocols, and disposal procedures for this compound. It is intended for laboratory personnel and researchers familiar with handling hazardous chemical substances.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. It may cause eye, skin, and respiratory irritation.[1] The GHS classification for a closely related compound includes "Harmful if swallowed" and "Causes serious eye irritation". All handling should be performed with appropriate personal protective equipment.

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center if you feel unwell.[2]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]

Q3: What are the proper storage conditions for this compound?

A3: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from heat sources, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and bases.[2] Avoid moisture to maintain chemical integrity.[1]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[3]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be required.[3]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents and strong acids.[2] It is also reactive towards strong bases.[1]

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₅H₂ClN₃
Molar Mass 139.54 g/mol
Appearance White to off-white solid
Melting Point 135 - 137 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in DMSO, DMF
Stability Stable under normal conditions[1]

Troubleshooting Guides and Experimental Protocols

Protocol 3.1: Small Spill (<1g) Solid Cleanup Procedure

This protocol addresses the safe cleanup of a small, incidental spill of solid this compound.

Methodology:

  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation, preferably within a chemical fume hood.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Containment: Gently cover the spill with a dry absorbent material or spill pads to prevent the powder from becoming airborne.[5]

  • Cleanup:

    • Carefully use a plastic scoop or spark-proof tool to collect the spilled material and absorbent pads.[3][5]

    • Place all contaminated materials into a designated, sealable hazardous waste bag or container.[5]

    • Avoid creating dust during the cleanup process.[5]

  • Decontamination:

    • Wipe the spill area with a wet paper towel or spill pad to remove any remaining residue.[5]

    • Place the used towels/pads into the hazardous waste container.

  • Disposal and Reporting:

    • Seal the waste container/bag, label it clearly as "Hazardous Waste" with the chemical name.

    • Dispose of the waste according to your institution's hazardous waste regulations.

    • Report the incident to your laboratory supervisor.

    • Decontaminate all tools used in the cleanup process.[5]

Protocol 3.2: Waste Preparation and Disposal Procedure

Chemical neutralization is not recommended without a validated procedure. The primary method of disposal is through an approved hazardous waste management service.

Methodology:

  • Waste Collection:

    • Collect all waste materials containing this compound (e.g., residual solid, contaminated consumables) in a dedicated, chemically compatible, and clearly labeled container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Keep the waste container tightly closed and store it in a designated satellite accumulation area.[3]

    • Ensure the storage area is cool, dry, and away from incompatible materials.

  • Disposal:

    • Arrange for pickup by your institution's certified hazardous waste disposal service.

    • Waste material must be disposed of in accordance with all national and local regulations. Handle uncleaned containers as you would the product itself.

Visual Workflow Guides

The following diagrams illustrate key safety and handling workflows.

Spill_Response_Workflow Spill Response Workflow cluster_assessment Initial Response cluster_cleanup Cleanup Procedure cluster_emergency Emergency Response cluster_final Post-Cleanup spill Spill Occurs assess Assess Hazards & Quantity Is it a small, incidental spill? spill->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Yes evacuate Evacuate Area Alert Others assess->evacuate No / Unsure contain Gently Cover & Contain Spill (Use absorbent pads) ppe->contain cleanup Collect Material (Use spark-proof tools) contain->cleanup decon Decontaminate Area (Wipe with wet towel) cleanup->decon dispose Package & Label Waste decon->dispose contact Contact EHS / Emergency Services evacuate->contact report Report to Supervisor Restock Spill Kit dispose->report

Caption: A flowchart for responding to a chemical spill event.

Waste_Disposal_Workflow Waste Disposal Workflow start Generate Waste Containing This compound segregate Segregate into a Designated, Compatible Waste Container start->segregate labeling Label Container Clearly 'Hazardous Waste' & Chemical Name segregate->labeling storage Store in a Cool, Dry, Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Certified Hazardous Waste Contractor storage->pickup end Disposal Complete pickup->end

Caption: Step-by-step process for proper chemical waste disposal.

References

Validation & Comparative

Comparative Analysis of Novel Pyrimidine-5-Carbonitrile Derivatives as Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the characterization and performance of novel anti-proliferative agents synthesized from a pyrimidine-5-carbonitrile scaffold, benchmarked against the established drug Sorafenib.

This guide provides a comprehensive comparison of newly synthesized pyrimidine-5-carbonitrile derivatives with demonstrated efficacy as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The data presented is compiled from recent studies and offers a side-by-side analysis of their anti-proliferative activities and specific inhibitory concentrations. Detailed experimental methodologies are included to ensure reproducibility and facilitate further investigation.

Performance Comparison of VEGFR-2 Inhibitors

The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of novel pyrimidine-5-carbonitrile derivatives compared to the multi-kinase inhibitor, Sorafenib. The data highlights compounds with significant potential, exhibiting inhibitory concentrations at the micromolar and sub-micromolar levels.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
Novel Compound 9d 10.338.992.41 ± 0.16
Novel Compound 11e 1.141.540.61 ± 0.01
Novel Compound 12b 4.315.230.53 ± 0.07
Novel Compound 12d 8.967.651.61 ± 0.18
Sorafenib (Reference) 8.9611.830.19 ± 0.15

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from published research.[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Provided below are the detailed methodologies for the synthesis of the novel compounds and the subsequent in vitro biological assays.

Synthesis of Pyrimidine-5-Carbonitrile Derivatives

The synthesis of the target pyrimidine-5-carbonitrile derivatives was initiated from 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (1). This starting material was obtained through the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium.[1] The subsequent chemical reactions to yield the final compounds (9d, 11e, 12b, and 12d) involved the introduction of various benzylidene and hydrazone moieties with different linkers.[1]

In Vitro Cytotoxicity Assay (HCT-116 and MCF-7 Cell Lines)

The anti-proliferative activity of the synthesized compounds was evaluated against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The specific protocols for the in vitro growth inhibitory activity assays were followed as described in the referenced literature.[1]

VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 was determined using a Human VEGFR-2 TK ELISA kit. The kinase assay protocol was followed to measure the IC50 values, which represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.[1]

Visualizing the Mechanism of Action

To understand the biological context of these novel compounds, a diagram of the VEGFR-2 signaling pathway is provided. Inhibition of this pathway is a key mechanism for halting tumor angiogenesis and growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Novel Pyrimidine-5-Carbonitrile Derivatives / Sorafenib Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Concluding Remarks

The novel pyrimidine-5-carbonitrile derivatives, particularly compounds 11e and 12b, demonstrate promising anti-proliferative and VEGFR-2 inhibitory activities, with IC50 values comparable to or exceeding that of the reference drug Sorafenib against the tested cancer cell lines.[1] These findings suggest that the pyrimidine-5-carbonitrile scaffold is a valuable starting point for the development of new and effective anti-cancer agents. Further in vivo studies and structural optimization are warranted to explore the full therapeutic potential of these compounds.

References

A Comparative Analysis of the Reactivity of 2-Chloropyrimidine-4-carbonitrile and Other Halopyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-chloropyrimidine-4-carbonitrile with other halopyrimidines, focusing on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry. The pyrimidine scaffold is a privileged structure in numerous FDA-approved drugs, and understanding the reactivity of its halogenated derivatives is crucial for the efficient synthesis of novel therapeutic agents. This document summarizes key reactivity principles, presents available experimental data, and provides detailed experimental protocols to aid in the strategic design of synthetic routes.

Principles of Reactivity in Halopyrimidines

The reactivity of halopyrimidines in SNAr reactions is primarily governed by three factors: the nature of the leaving group (the halogen), the position of the halogen on the pyrimidine ring, and the electronic effects of other substituents on the ring.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Influence of the Halogen: The reactivity of the halogen as a leaving group in SNAr reactions on pyrimidines generally follows the order: F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

Positional Reactivity: The position of the halogen on the pyrimidine ring significantly influences its reactivity. The general order of reactivity for SNAr is C4(6) > C2 >> C5. The C4 and C6 positions are most susceptible to nucleophilic attack due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogens. The C2 position is also activated, while the C5 position is considerably less reactive.

Substituent Effects: The presence of electron-withdrawing groups (EWGs) on the pyrimidine ring enhances its electrophilicity and thus increases the rate of nucleophilic substitution. Conversely, electron-donating groups (EDGs) decrease the reactivity of the ring towards nucleophiles.

The Enhanced Reactivity of this compound

This compound is a highly reactive substrate in SNAr reactions. The presence of the strongly electron-withdrawing cyano (-CN) group at the C4 position significantly activates the pyrimidine ring towards nucleophilic attack. This activation is particularly pronounced at the C2 position, where the chlorine atom is located. The cyano group helps to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C2, thereby lowering the activation energy of the reaction.

While direct quantitative kinetic comparisons with other halopyrimidines under identical conditions are not extensively available in the literature, the qualitative evidence and the known powerful activating effect of the cyano group strongly suggest that this compound is significantly more reactive than 2-chloropyrimidine and likely exhibits reactivity comparable to or greater than that of 2,4-dichloropyrimidine at the C2 position.

Comparative Reactivity Data

The following tables summarize available experimental data for SNAr reactions on various halopyrimidines. It is important to note that reaction conditions are not always directly comparable, but the data provides valuable insights into the relative reactivities.

Table 1: Reactivity of this compound with Amines

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
Substituted AnilinesDMFK₂CO₃120-Good to Excellent[1]
Glycine Methyl EsterMeOHTEA, then NaBH₄RT--[1]

Table 2: Reactivity of 2,4-Dichloropyrimidine with Amines (Illustrating Regioselectivity)

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Major ProductYield (%)Reference
Various AminesnBuOHDIPEA--4-substituted-
Tertiary Amines----2-substitutedGood[2]
Oxazolidin-2-one-Na-sulfinate/TBAB--2-substitutedHigh

Table 3: Reactivity of Other Halopyrimidines

HalopyrimidineNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineVarious AminesWaterKF--Moderate to Excellent[3]
4-ChloropyrimidinesPrimary/Secondary Amines--80-1202-24-[4]
4-ChloropyrimidinesThiols--25-801-12-[4]
4-ChloropyrimidinesAlcohols--RT to reflux1-24-[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving nucleophilic aromatic substitution on halopyrimidines.

General Protocol for the Amination of this compound

Reactants:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Non-nucleophilic base (e.g., K₂CO₃, DIPEA, or TEA) (1.5-2.0 eq.)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound, the amine nucleophile, and the anhydrous solvent.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for the Thiolation of a 4-Chloropyrimidine

Reactants:

  • 4-Chloropyrimidine derivative (1.0 eq.)

  • Thiol nucleophile (1.1 eq.)

  • Base (e.g., NaH, K₂CO₃) (1.1 eq.)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the thiol in the chosen solvent.

  • Carefully add the base to the solution to generate the thiolate in situ.

  • Add the 4-chloropyrimidine derivative to the thiolate solution.

  • Stir the reaction mixture at the appropriate temperature (typically ranging from 25-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography.[4]

General Protocol for the Alkoxylation of a 4-Chloropyrimidine

Reactants:

  • 4-Chloropyrimidine derivative (1.0 eq.)

  • Alcohol nucleophile (can also serve as the solvent) (1.1 eq. if a different solvent is used)

  • Base (e.g., NaH, NaOMe) (1.1 eq.)

  • Anhydrous solvent (if the alcohol is not the solvent)

Procedure:

  • Generate the alkoxide in situ by carefully adding the base to the alcohol under an inert atmosphere. If using a different solvent, dissolve the alcohol in the solvent before adding the base.

  • Add the 4-chloropyrimidine derivative to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux).

  • Monitor the reaction's progress.

  • Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.[4]

Visualizing Reaction Pathways and Workflows

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism on this compound cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-Cl-4-CN-Pyrimidine 2-Chloropyrimidine- 4-carbonitrile Intermediate Resonance-Stabilized Anionic Intermediate 2-Cl-4-CN-Pyrimidine->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Product 2-Substituted-pyrimidine- 4-carbonitrile Intermediate->Product Elimination of Leaving Group Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow General Experimental Workflow for SNAr Start Start Combine_Reactants Combine Halopyrimidine, Nucleophile, Solvent, and Base Start->Combine_Reactants Reaction Stir at Defined Temperature and Time Combine_Reactants->Reaction Monitor_Progress Monitor by TLC or LC-MS Reaction->Monitor_Progress Monitor_Progress->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitor_Progress->Workup Reaction Complete Purification Dry, Concentrate, and Purify (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Reactivity_Factors Factors Influencing Halopyrimidine Reactivity in SNAr Reactivity Halopyrimidine Reactivity Halogen Nature of Halogen (Leaving Group) Reactivity->Halogen Position Position of Halogen on Pyrimidine Ring Reactivity->Position Substituents Electronic Effects of Other Substituents Reactivity->Substituents Halogen_Details F > Cl > Br > I Halogen->Halogen_Details Position_Details C4(6) > C2 >> C5 Position->Position_Details Substituents_Details EWGs Enhance Reactivity EDGs Decrease Reactivity Substituents->Substituents_Details

Caption: Key factors that govern the reactivity of halopyrimidines in SNAr reactions.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Chloropyrimidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrimidine derivatives, and specifically those containing the 2-chloropyrimidine-4-carbonitrile scaffold, have emerged as a promising class of molecules with diverse biological activities. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The core structure of this compound offers a versatile platform for medicinal chemists to design and synthesize novel compounds with potential applications in oncology and infectious diseases. The electron-withdrawing nature of the chloro and cyano groups, combined with the nitrogen-rich pyrimidine ring, contributes to their ability to interact with various biological targets.

Anticancer Activity: A Tale of Potency and Selectivity

Numerous studies have highlighted the anticancer potential of this compound derivatives against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Inhibition of EGFR can disrupt downstream signaling, leading to reduced cell proliferation and the induction of apoptosis.[1][3]

Below is a comparative summary of the cytotoxic activity (IC50 values in µM) of selected pyrimidine-5-carbonitrile derivatives against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound.

Compound/DerivativeHepG2 (Liver)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Reference
Compound 10b 3.565.857.68-[2]
Compound 4e ---1.66[4]
Compound 4f ---1.83[4]
Compound 11e --1.541.14[5][6]
Compound 12b ----[5][6]
Compound 12d ----[5][6]
Erlotinib (Standard) 0.871.125.27-[2]
Sorafenib (Standard) --11.838.96[5][6]
Doxorubicin (Standard) ----[7]

Note: The data presented is a compilation from multiple sources for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, certain this compound derivatives have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains. The mechanism of action in this context is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µM) of selected pyrimidine derivatives against different microorganisms. A lower MIC value signifies greater antimicrobial efficacy.

Compound/DerivativeS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)C. albicans (Fungus)A. flavus (Fungus)Reference
Compound 3a excellentexcellentexcellentexcellentexcellent[8]
Compound 3b excellentexcellentexcellentexcellentexcellent[8]
Compound 3d excellentexcellentexcellentexcellentexcellent[8]
Compound 4a-d excellentexcellentexcellentexcellentexcellent[8]
Compound 9c excellentexcellentexcellentexcellentexcellent[8]
Compound 10b excellentexcellentexcellentexcellentexcellent[8]
Compound 31 45.37--45.37-[9][10]
Ampicillin (Standard) -----[8]
Clotrimazole (Standard) -----[8]

Note: "Excellent" indicates strong antimicrobial effects as reported in the source.[8] Specific MIC values were not provided in that source.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

  • Cell Collection: Harvest cells (1-5 x 10^5) after treatment with the test compounds.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11][12][13][14]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol while vortexing gently.

  • Incubation: Incubate the fixed cells on ice for at least 30 minutes.

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add Propidium Iodide solution to the cells.

  • Incubation: Incubate the cells for 5-10 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[3][15][16][17][18]

Visualizing the Mechanisms of Action

To better understand the biological impact of this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies cluster_outcome Outcome start Synthesized 2-Chloropyrimidine- 4-carbonitrile Derivatives antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer lead_compound Identification of Lead Compounds antimicrobial->lead_compound apoptosis Apoptosis Assay (Annexin V/PI) anticancer->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) anticancer->cell_cycle kinase Kinase Inhibition Assay anticancer->kinase apoptosis->lead_compound cell_cycle->lead_compound kinase->lead_compound

Figure 1: A logical workflow for the biological screening of this compound derivatives.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrion cluster_caspase_cascade Caspase Cascade Stimulus Pyrimidine Derivative Mitochondrion Mitochondrion Stimulus->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: The intrinsic apoptosis pathway induced by pyrimidine derivatives.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Chloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-Chloropyrimidine-4-carbonitrile is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of common analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and expected performance data to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the nature of potential impurities, the required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and commonly employed techniques for this purpose.

Data Presentation:
Analytical TechniquePrimary ApplicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and impurity profiling.High resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.Requires reference standards for impurity identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile impurities.Excellent separation efficiency for volatile compounds and provides structural information from mass spectra.Not suitable for non-volatile or thermally unstable compounds without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination without a specific reference standard of the analyte.Provides an absolute measure of purity; structural information is inherent to the technique.Lower sensitivity compared to chromatographic methods for trace impurities.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This Reverse-Phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to get a 1 mg/mL solution.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Purity Calculation: The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Expected Performance Data:

ParameterExpected Value
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of dichloromethane.

  • Analysis: Inject the sample solution into the GC-MS system. Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal or external standard method.

Expected Performance Data:

ParameterExpected Value
Limit of Detection (LOD) 0.1 ppm
Limit of Quantitation (LOQ) 0.3 ppm
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[1][2][3][4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard with a known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.

    • Add a known volume (e.g., 0.6 mL) of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Expected Performance Data:

ParameterExpected Value
Accuracy (% Bias) < 1%
Precision (% RSD) < 1%

Visualizations

General Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample 2-Chloropyrimidine- 4-carbonitrile Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Data_Processing Chromatogram/ Spectrum Processing HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: General workflow for the purity assessment of this compound.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most appropriate analytical method based on the specific requirements of the analysis.

Method_Selection_Decision_Tree Start Start: Purity Assessment Goal Volatile_Impurities Volatile Impurities a Concern? Start->Volatile_Impurities Absolute_Purity Absolute Purity Required? Volatile_Impurities->Absolute_Purity No Use_GCMS Use GC-MS Volatile_Impurities->Use_GCMS Yes Use_qNMR Use qNMR Absolute_Purity->Use_qNMR Yes Use_HPLC Use HPLC for General Purity and Impurity Profiling Absolute_Purity->Use_HPLC No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Spectral Analysis of 2-Chloropyrimidine-4-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral properties of 2-Chloropyrimidine-4-carbonitrile and its key derivatives. By presenting Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data in a comparative format, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these important heterocyclic compounds.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The reactivity of the chlorine atom at the 2-position allows for the facile introduction of various functional groups, leading to a diverse range of derivatives with unique physicochemical and biological properties. Understanding the spectral characteristics of these compounds is crucial for confirming their structure, assessing their purity, and elucidating their electronic properties.

This guide focuses on a comparative analysis of this compound and three key derivatives where the chloro group is substituted with an amino, methoxy, or hydrazinyl group.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for this compound and its derivatives.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃9.05 (d, 1H, H6), 7.75 (d, 1H, H5)162.5, 158.8, 140.2, 117.9, 114.8
2-Aminopyrimidine-4-carbonitrile DMSO-d₆8.61 (d, 1H, H6), 7.20 (br s, 2H, NH₂), 7.01 (d, 1H, H5)164.2, 161.5, 109.1, 117.8, 107.9
2-Methoxypyrimidine-4-carbonitrile CDCl₃8.80 (d, 1H, H6), 7.45 (d, 1H, H5), 4.10 (s, 3H, OCH₃)170.1, 160.2, 116.9, 115.3, 112.5, 56.2
2-Hydrazinylpyrimidine *DMSO-d₆8.15 (d, 2H, H4, H6), 7.90 (s, 1H, NH), 6.65 (t, 1H, H5), 4.20 (br s, 2H, NH₂)164.5, 158.0, 112.5

*Spectral data for 2-hydrazinylpyrimidine is provided as a reference due to the limited availability of data for 2-hydrazinylpyrimidine-4-carbonitrile.

FTIR Spectral Data

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Compoundν(C≡N)ν(C=N), ν(C=C) (ring)Other Key Bands
This compound ~2235~1560, 1530, 1420~850 (C-Cl)
2-Aminopyrimidine-4-carbonitrile ~2220~1640, 1580, 1540~3400, 3300 (N-H stretch)
2-Methoxypyrimidine-4-carbonitrile ~2230~1580, 1550, 1460~2950 (C-H, OCH₃), ~1250 (C-O)
2-Hydrazinylpyrimidine *-~1590, 1560~3300, 3200 (N-H stretch)

*Characteristic absorptions for the parent 2-hydrazinylpyrimidine.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragmentation pattern, which aids in confirming the molecular weight and structure.

Table 3: Mass Spectrometry Fragmentation Data (EI-MS)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound 139/141112, 104, 77
2-Aminopyrimidine-4-carbonitrile 12093, 66
2-Methoxypyrimidine-4-carbonitrile 135104, 92, 65
2-Hydrazinylpyrimidine *11095, 81, 67, 53

*Fragmentation data for the parent 2-hydrazinylpyrimidine.

UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.

Table 4: UV-Vis Absorption Data

CompoundSolventλmax (nm)
This compound Methanol~255, ~275 (sh)
2-Aminopyrimidine-4-carbonitrile Methanol~235, ~305
2-Methoxypyrimidine-4-carbonitrile Methanol~220, ~260, ~300 (sh)
2-Hydrazinylpyrimidine *Water~240, ~300

*Absorption data for the parent 2-hydrazinylpyrimidine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of the specified deuterated solvent (CDCl₃ or DMSO-d₆). The solution was filtered through a glass wool plug into a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

  • ¹³C NMR Parameters: A proton-decoupled pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C spectra. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with ~200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added for each spectrum. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer with an EI source.

  • Sample Introduction: A solid probe was used to introduce the sample directly into the ion source.

  • Parameters: The ionization energy was set to 70 eV. The source temperature was maintained at 200 °C. Mass spectra were recorded over a mass range of m/z 50-500.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of each compound was prepared in methanol at a concentration of 1 mg/mL. This stock solution was then diluted to an appropriate concentration (typically 10-20 µg/mL) to obtain an absorbance reading between 0.2 and 1.0.

  • Instrumentation: UV-Vis spectra were recorded on a double-beam spectrophotometer.

  • Parameters: Spectra were scanned from 200 to 400 nm using a 1 cm path length quartz cuvette. Methanol was used as the reference blank. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of these compounds.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation Start 2-Chloropyrimidine- 4-carbonitrile Derivatives Derivatives (Amino, Methoxy, Hydrazinyl) Start->Derivatives Nucleophilic Substitution NMR NMR Spectroscopy (¹H & ¹³C) Derivatives->NMR FTIR FTIR Spectroscopy Derivatives->FTIR MS Mass Spectrometry (EI-MS) Derivatives->MS UVVis UV-Vis Spectroscopy Derivatives->UVVis Structure Structure Elucidation NMR->Structure FTIR->Structure MS->Structure Properties Electronic Properties UVVis->Properties Purity Purity Assessment Structure->Purity Properties->Purity

Caption: General workflow for the synthesis and spectral analysis of this compound derivatives.

Logical_Relationship cluster_compound Compound Structure cluster_technique Spectroscopic Technique cluster_property Observed Spectral Property Parent This compound Substituent Substituent at C2 (-Cl, -NH₂, -OCH₃, -NHNH₂) Electronic Electronic Environment Substituent->Electronic Functional Functional Groups Substituent->Functional Mass Molecular Mass & Stability Substituent->Mass Conjugation π-Electron System Substituent->Conjugation NMR NMR (Chemical Shift) FTIR FTIR (Vibrational Frequency) MS MS (m/z, Fragmentation) UVVis UV-Vis (λmax) Electronic->NMR Functional->FTIR Mass->MS Conjugation->UVVis

Caption: Relationship between compound structure, spectral properties, and analytical techniques.

Comparative study of different synthetic routes to pyrimidine-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, pyrimidine-4-carbonitriles are of particular interest as versatile intermediates in the synthesis of a wide range of biologically active molecules. The efficiency of synthesizing these building blocks is paramount for drug discovery and development pipelines. This guide provides a comparative overview of prominent synthetic routes to pyrimidine-4-carbonitriles, supported by experimental data to facilitate the selection of the most appropriate method for specific research and development needs.

Performance Comparison of Synthetic Routes

The selection of a synthetic strategy for pyrimidine-4-carbonitriles depends on factors such as desired substitution patterns, available starting materials, and required scale. The following table summarizes quantitative data for several key methods, offering a direct comparison of their performance.

Synthetic RouteKey ReactantsCatalyst/ReagentSolventTimeTemperatureYield (%)
Three-Component Reaction (Conventional Heating) Aromatic Aldehyde, Malononitrile, Amidine HydrochlorideSodium AcetateWater6 - 12 hReflux78 - 92%
Three-Component Reaction (Microwave Irradiation) Aromatic Aldehyde, Malononitrile, Amidine HydrochlorideSodium AcetateToluene5 - 10 min120 °C (Microwave)85 - 95%
From β-Enaminonitriles β-Enaminonitrile, Orthoformate EsterAcetic AnhydrideAcetic Anhydride2 - 4 h120 °C70 - 85%
Cycloaddition Reaction α,β-Unsaturated Ketoxime, Activated NitrileCopper CatalystToluene12 - 24 h110 °C60 - 80%

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Three-Component Synthesis of 2-Amino-6-aryl-pyrimidine-4-carbonitrile (Conventional Heating)

This one-pot reaction offers a straightforward approach to highly substituted pyrimidine-4-carbonitriles from readily available starting materials.

Procedure:

  • A mixture of an aromatic aldehyde (10 mmol), malononitrile (10 mmol), and guanidine hydrochloride (10 mmol) is prepared in water (50 mL).

  • Sodium acetate (15 mmol) is added to the suspension.

  • The reaction mixture is heated to reflux and stirred for 8 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with cold water and then recrystallized from ethanol to yield the pure 2-amino-6-aryl-pyrimidine-4-carbonitrile.

Microwave-Assisted Three-Component Synthesis of 2,6-Disubstituted Pyrimidine-4-carbonitriles

Microwave irradiation significantly accelerates the reaction, leading to higher yields in shorter time frames compared to conventional heating.[1]

Procedure:

  • In a microwave-safe vessel, an aromatic aldehyde (5 mmol), malononitrile (5 mmol), and the corresponding amidine hydrochloride (5 mmol) are suspended in toluene (15 mL).

  • A catalytic amount of sodium acetate (1 mmol) is added to the mixture.

  • The vessel is sealed and subjected to microwave irradiation at 120 °C for 10 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired 2,6-disubstituted pyrimidine-4-carbonitrile.

Synthesis from β-Enaminonitriles

This method is suitable for the synthesis of pyrimidine-4-carbonitriles with specific substitution patterns, starting from a pre-formed β-enaminonitrile.

Procedure:

  • A solution of the β-enaminonitrile (10 mmol) and triethyl orthoformate (15 mmol) in acetic anhydride (20 mL) is prepared.

  • The reaction mixture is heated at 120 °C for 3 hours.

  • After cooling, the excess solvent and reagents are removed by distillation under reduced pressure.

  • To the resulting residue, a solution of ammonia in ethanol (2 M, 20 mL) is added, and the mixture is stirred at room temperature for 2 hours.

  • The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent to give the pyrimidine-4-carbonitrile.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the described synthetic routes for pyrimidine-4-carbonitriles.

Three_Component_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Amidine Amidine Michael Michael Adduct Amidine->Michael Knoevenagel->Michael Michael Addition Pyrimidine Pyrimidine-4-carbonitrile Michael->Pyrimidine Cyclization & Aromatization Enaminonitrile_Route cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Enaminonitrile β-Enaminonitrile Alkoxymethylene Alkoxymethylene Intermediate Enaminonitrile->Alkoxymethylene Orthoformate Orthoformate Ester Orthoformate->Alkoxymethylene Pyrimidine Pyrimidine-4-carbonitrile Alkoxymethylene->Pyrimidine Cyclization with Ammonia Microwave_vs_Conventional cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Time_C Longer Reaction Time (Hours) Yield_C Good to Excellent Yields Time_C->Yield_C Time_M Shorter Reaction Time (Minutes) Yield_M Excellent Yields Time_M->Yield_M Start Three-Component Reaction Mixture Start->Time_C Start->Time_M

References

A Comparative Guide to In-Vitro Cytotoxicity Assays for Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of modern drug discovery, particularly in the field of oncology. Pyrimidine derivatives represent a promising class of compounds with a wide range of biological activities, including anticancer effects. Accurately assessing their cytotoxicity is crucial for identifying lead candidates and understanding their mechanisms of action. This guide provides a comparative overview of common in-vitro cytotoxicity assays, complete with experimental data for a selection of novel pyrimidine compounds, detailed methodologies, and visual workflows to aid in experimental design.

Comparative Cytotoxicity of Novel Pyrimidine Derivatives

The cytotoxic effects of novel pyrimidine compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values for a selection of novel pyrimidine derivatives against various human cancer cell lines.

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 4f MCF-7 (Breast Cancer)MTT1.629[1]
Compound 4i MCF-7 (Breast Cancer)MTT1.841[1]
Compound 4a MCF-7 (Breast Cancer)MTT2.958[1]
Doxorubicin MCF-7 (Breast Cancer)MTT8.029[1]
Compound 4i Caco-2 (Colorectal Cancer)MTTNot specified, but stronger than reference[1]
Compound 4a A549 (Lung Cancer)MTT3.304[1]
Compound 4i A549 (Lung Cancer)MTT2.305[1]
Staurosporine HepG2 (Liver Cancer)MTT5.07[2]
Compound 4 HepG2 (Liver Cancer)MTT1.13[2]
Compound 11 HepG2 (Liver Cancer)MTT0.99[2]
Derivative 2d A549 (Lung Cancer)MTTStrong cytotoxicity at 50 µM[3]

Key In-Vitro Cytotoxicity Assays: A Comparison

Several assays are commonly employed to measure cytotoxicity, each with distinct principles, advantages, and limitations.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5][6]Well-established, cost-effective, and suitable for high-throughput screening.Indirect measurement of cell viability, can be affected by changes in cellular metabolism, requires a solubilization step for the formazan crystals.[7]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[8]Direct measure of cell membrane integrity and cytotoxicity, relatively simple and fast.Can be influenced by serum LDH, may not detect early apoptotic events.
Annexin V/PI Apoptosis Assay Differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic cells with compromised membranes.[9][10]Provides detailed information on the mode of cell death, highly sensitive for detecting apoptosis.Requires flow cytometry, more complex and time-consuming than colorimetric assays.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a general workflow for assessing the in-vitro cytotoxicity of novel pyrimidine compounds.

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates compound_prep Preparation of Pyrimidine Compound Dilutions incubation Incubation of cells with compounds (e.g., 24, 48, 72 hours) compound_prep->incubation MTT MTT Assay incubation->MTT LDH LDH Assay incubation->LDH Apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->Apoptosis readout Spectrophotometer/Flow Cytometer Reading MTT->readout LDH->readout Apoptosis->readout calculation IC50 Value Calculation readout->calculation interpretation Interpretation of Results calculation->interpretation

Caption: A generalized workflow for in-vitro cytotoxicity assessment.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a widely used colorimetric assay to assess cell viability.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Add varying concentrations of the novel pyrimidine compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.[8]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay using Flow Cytometry

This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.[9][10]

  • Cell Collection: Following treatment with pyrimidine compounds, collect both adherent and suspension cells. For adherent cells, use trypsin to detach them.

  • Cell Washing: Wash the cells with cold PBS and then centrifuge to pellet the cells.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Signaling Pathway: Pyrimidine Depletion-Induced Apoptosis

Some pyrimidine analogues can exert their cytotoxic effects by inhibiting pyrimidine biosynthesis. This can lead to the activation of the p53 tumor suppressor protein, which in turn can trigger the intrinsic apoptosis pathway.

G Pyrimidine Depletion-Induced Apoptosis Pathway cluster_inhibition Inhibition cluster_pathway Cellular Response Pyrimidine_Compound Novel Pyrimidine Compound Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Pyrimidine_Compound->Pyrimidine_Biosynthesis Inhibits Pyrimidine_Depletion Pyrimidine Depletion Pyrimidine_Biosynthesis->Pyrimidine_Depletion p53 p53 Activation Pyrimidine_Depletion->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptosis induced by pyrimidine depletion.

References

Comparative Guide to the Structure-Activity Relationship of 2-Chloropyrimidine-4-carbonitrile Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloropyrimidine-4-carbonitrile scaffold is a key pharmacophore in the development of targeted therapeutic agents, particularly kinase inhibitors. The electron-withdrawing nature of the cyano group and the reactive chlorine atom at the C2 position make it a versatile starting point for the synthesis of a diverse library of compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this and closely related pyrimidine scaffolds, with a focus on their anticancer and enzyme-inhibitory activities. The data presented is compiled from various studies to aid in the rational design of novel and potent drug candidates.

I. Comparative Biological Activity

The biological activity of pyrimidine derivatives is significantly influenced by the nature of the substituents at the C2, C4, and C5 positions of the pyrimidine ring. The following tables summarize the quantitative data for various analogs, highlighting key SAR trends.

Table 1: Anticancer Activity of 2,4-Substituted Pyrimidine Analogs

A study on 2-amino-4-chloro-pyrimidine derivatives revealed varying cytotoxic activities against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. The substitution at the C4 position with different piperazine moieties was explored, demonstrating the impact of these groups on anticancer potency.

Compound IDC4-SubstituentHCT116 EC50 (µM)[1]MCF7 EC50 (µM)[1]
1 4-Methylpiperazine209.17 ± 1.23221.91 ± 1.37
6 4-(4-Bromophenyl)piperazine89.24 ± 1.3689.37 ± 1.17

SAR Insights: The introduction of a bromophenyl group to the piperazine moiety at the C4 position (compound 6 ) resulted in a significant increase in anticancer activity against both HCT116 and MCF7 cell lines compared to the methyl-substituted piperazine (compound 1 ).[1] This suggests that aromatic substitutions on the piperazine ring can enhance cytotoxic effects.

Table 2: Kinase Inhibitory Activity of Substituted Pyrimidine Analogs

The pyrimidine scaffold is a common hinge-binding motif in kinase inhibitors. Modifications at the C2 and C4 positions are crucial for potency and selectivity. The following table presents data for pyrimidine derivatives as inhibitors of various kinases.

Compound IDScaffoldTarget KinaseIC50 (µM)
4d Pyrazolo[1,5-a]pyrimidine-3-carbonitrilePim-10.61[2]
5d Pyrazolo[1,5-a]pyrimidine-3-carbonitrilePim-10.54[2]
9a Pyrazolo[1,5-a]pyrimidine-3-carbonitrilePim-10.68[2]
Quercetin (Ref.) FlavonolPim-10.91[2]
6c Aminopyrimidine hybridEGFR-TK0.9 ± 0.03[3]
10b Aminopyrimidine hybridEGFR-TK0.7 ± 0.02[3]
Gefitinib (Ref.) AnilinoquinazolineEGFR-TKNot Specified

SAR Insights: For Pim-1 kinase inhibitors, the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has demonstrated potent activity, with compounds 4d , 5d , and 9a showing superior inhibition compared to the reference compound quercetin.[2] In the case of EGFR-TK inhibitors, aminopyrimidine hybrids 6c and 10b exhibited strong inhibitory potential in the sub-micromolar range.[3] These findings underscore the importance of the specific heterocyclic system fused to the pyrimidine ring and the nature of the substituents in achieving high-affinity kinase inhibition.

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

A. Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

A microwave-assisted synthesis approach was employed for the preparation of 2-amino-4-chloro-pyrimidine derivatives. In a typical procedure, a mixture of 2-amino-4,6-dichloropyrimidine and a substituted amine is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography. Characterization of the synthesized compounds is performed using various analytical and spectroscopic techniques.[4]

B. In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., HCT116 and MCF7) is determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) method.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondria metabolize the MTT into a purple formazan product.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader.

  • EC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[1]

C. In Vitro EGFR Tyrosine Kinase Inhibition Assay

The inhibitory activity of the compounds against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is measured using a kinase assay kit.[3]

  • Incubation: The EGFR enzyme and its substrate are incubated with the test compounds in an enzymatic buffer for a short period (e.g., 5 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP. The reaction is allowed to proceed at room temperature for a set time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a detection reagent containing EDTA.

  • Detection: The detection step proceeds for approximately one hour.

  • IC50 Calculation: The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated using appropriate software (e.g., GraphPad Prism).[3]

III. Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound analogs.

G cluster_0 General Synthesis of 2,4-Disubstituted Pyrimidine Analogs start 2,4-Dichloropyrimidine (Starting Material) step1 Nucleophilic Substitution at C4 with Amine (R1-NH2) start->step1 Step 1 intermediate 2-Chloro-4-(R1-amino)pyrimidine step1->intermediate step2 Nucleophilic Substitution at C2 with Amine (R2-NH2) or other nucleophile intermediate->step2 Step 2 final_product 2,4-Disubstituted Pyrimidine (Final Analog) step2->final_product

Caption: General synthetic route for 2,4-disubstituted pyrimidine analogs.

G cluster_1 Simplified Kinase Inhibition Pathway Kinase Protein Kinase (e.g., EGFR, Pim-1) Phosphorylation Phosphorylation Kinase->Phosphorylation catalyzes ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Inhibitor Pyrimidine Analog (Inhibitor) Binding Binds to ATP-binding site Inhibitor->Binding Binding->Kinase Block Blocks Phosphorylation Binding->Block Phosphorylated_Substrate Phosphorylated Substrate Phosphorylation->Phosphorylated_Substrate Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Block->Phosphorylation

Caption: Mechanism of kinase inhibition by pyrimidine analogs.

References

A Comparative Guide to the Synthesis of 2-Substituted Pyrimidines: A Modern SNAr Approach vs. the Traditional Pinner Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-substituted pyrimidine scaffolds is a critical endeavor. This guide provides an objective comparison of a novel, electronically tuned Nucleophilic Aromatic Substitution (SNAr) method against the traditional Pinner synthesis, supported by experimental data to inform methodological selection.

The pyrimidine core is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile synthetic routes to access substituted pyrimidines is of paramount importance to the fields of medicinal chemistry and drug discovery. This guide presents a detailed comparison of a recently developed, scalable SNAr approach and the long-established Pinner synthesis for the preparation of 2-substituted pyrimidines.

At a Glance: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative differences between the electronically tuned SNAr approach and the traditional Pinner synthesis, offering a side-by-side comparison of their performance based on published experimental results.

FeatureElectronically Tuned SNAr ApproachTraditional Pinner Synthesis
Reaction Principle Nucleophilic aromatic substitution of an activated 2-sulfonylpyrimidine with a Grignard reagent.Condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.
Key Reagents 2-(tert-butylsulfonyl)pyrimidine, Grignard reagents (RMgX)1,3-Dicarbonyl compounds, Amidines
Catalyst Typically catalyst-freeOften requires an acid or base catalyst
Solvent Tetrahydrofuran (THF)Varies (e.g., Ethanol, Methanol)
Reaction Temperature Room TemperatureOften requires elevated temperatures (reflux)
Reaction Time Generally shorter reaction timesCan require prolonged reaction times
Yields Generally high to excellent yields reportedYields can be variable and are often moderate
Substrate Scope Broad scope for aryl, heteroaryl, and alkyl Grignard reagents[1][2]Good scope for various amidines and 1,3-dicarbonyls
Key Advantages Mild reaction conditions, high yields, scalability, avoidance of precious metal catalysts[1]Well-established, utilizes readily available starting materials
Key Disadvantages Requires preparation of the activated sulfonylpyrimidineCan require harsh conditions, potentially leading to side reactions and lower yields

In-Depth Look: Experimental Protocols

Detailed methodologies for the synthesis of a representative 2-substituted pyrimidine using both the SNAr approach and the Pinner synthesis are provided below.

A Novel Approach: Electronically Tuned SNAr Synthesis

This protocol is adapted from the work of Navuluri et al. (2024) for the synthesis of 2-Aryl and 2-Alkyl Pyrimidines.[1][2]

General Procedure for the Synthesis of 2-Substituted Pyrimidines via SNAr:

  • To a solution of 2-(tert-butylsulfonyl)pyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), the corresponding Grignard reagent (1.2 equiv) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted pyrimidine.

The Traditional Method: Pinner Pyrimidine Synthesis

The following is a general procedure for the Pinner synthesis of 2-substituted pyrimidines.

General Procedure for the Pinner Synthesis:

  • A mixture of a 1,3-dicarbonyl compound (1.0 equiv) and an amidine salt (e.g., hydrochloride or hydroiodide, 1.0-1.2 equiv) is suspended in a suitable solvent, such as ethanol.

  • A base (e.g., sodium ethoxide or potassium carbonate) is added to the mixture.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction being monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then taken up in water and extracted with an organic solvent.

  • The combined organic extracts are dried over an anhydrous drying agent, filtered, and concentrated.

  • The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the 2-substituted pyrimidine.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflows for both the modern SNAr approach and the traditional Pinner synthesis.

SNAr_Workflow start Start reagents Mix 2-(tert-butylsulfonyl)pyrimidine and Grignard reagent in THF start->reagents reaction Stir at Room Temperature reagents->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Chromatography extraction->purification end End: 2-Substituted Pyrimidine purification->end

Electronically Tuned S~N~Ar Synthesis Workflow

Pinner_Workflow start Start reagents Mix 1,3-Dicarbonyl Compound, Amidine Salt, and Base in Solvent start->reagents reaction Heat to Reflux reagents->reaction workup Solvent Removal and Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify (Recrystallization/ Chromatography) extraction->purification end End: 2-Substituted Pyrimidine purification->end

Traditional Pinner Synthesis Workflow

Conclusion

The electronically tuned SNAr approach represents a significant advancement in the synthesis of 2-substituted pyrimidines, offering a mild, efficient, and scalable alternative to traditional methods like the Pinner synthesis.[1] While the Pinner synthesis remains a valuable tool in the synthetic chemist's arsenal due to its long history and the use of readily available starting materials, the SNAr method's superior performance in terms of yield, reaction conditions, and scalability makes it a highly attractive option for the modern synthesis of these important heterocyclic compounds, particularly in the context of drug discovery and development where efficiency and robustness are paramount. The choice of method will ultimately depend on the specific substrate, desired scale, and the resources available to the researcher.

References

Efficacy of Novel Pyrimidine-Based Compounds: A Comparative Analysis Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with significant therapeutic potential across a spectrum of diseases. This guide provides an objective comparison of the efficacy of new pyrimidine-based compounds against established drugs, supported by experimental data. We delve into their performance in oncology, infectious diseases, inflammation, and neurological disorders, offering detailed experimental methodologies and visualizing the complex signaling pathways they modulate.

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected novel pyrimidine-based compounds compared to existing drugs. The half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) are standard measures of a drug's potency, with lower values indicating greater efficacy.

Anticancer Activity: Kinase Inhibitors

Pyrimidine derivatives have shown remarkable success as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.

Compound/DrugTargetCell LineIC50 (nM)Reference
Osimertinib (Pyrimidine-based) EGFR T790MH1975~15[1]
Erlotinib (Quinazoline-based)EGFR T790MH1975>5000[1]
New Pyrimidine Derivative (Compound 12) EGFRwt-14.5[2]
GefitinibEGFRwt-18.2[2]
New Pyrimidine Derivative (Compound 12) EGFRT790M-35.4[2]
OsimertinibEGFRT790M-8.5[2]
New Pyrazolo[3,4-d]pyrimidine (Compound 11) BTK-7.95[3]
Ibrutinib (Approved Drug)BTK-Comparable[3]
Antimicrobial Activity

Novel pyrimidine-based compounds have demonstrated potent activity against various bacterial and fungal strains, in some cases surpassing standard antibiotics.

Compound/DrugOrganismMIC (µg/mL)Reference
New Pyrimidine Derivative (Compound 33) MRSA2[4]
MethicillinMRSA>2[4]
New Pyrimidine Derivative (Compound 33) VREs2[4]
VancomycinVREs>2[4]
Benzimidazo[1,2-a]pyrimidine (Compound 5h) Leukemia Cell Lines0.35 - 9.43
AmpicillinE. coli-
Pyridothienopyrimidine (Compound 8a) S. aureus-
Amoxicillin trihydrateS. aureus-
Anti-inflammatory Activity

Pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Compound/DrugTargetIC50 (µM)Reference
Pyrimidin-4-yl-benzimidazole (2a) COX-23.5
CelecoxibCOX-20.65
Pyrazolediazenylpyrimidine (59) COX-2-
IndomethacinCOX-2-
Pyrazolo[3,4-d]pyrimidine (7) COX-2-
IndomethacinCOX-2ED50 = 9.17
Neurological Disorders

Recent research has explored pyrimidine-based compounds for neurodegenerative diseases like Alzheimer's, targeting key enzymes such as Acetylcholinesterase (AChE), BACE1, and GSK-3β.

Compound/DrugTargetIC50Reference
N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) AChE3.15 ± 0.01 mg/mL
DonepezilAChE-
Triazinone Derivative BACE-118.03 ± 0.01 µM
Triazinone Derivative GSK-3β14.67 ± 0.78 µM
Thienopyrimidine Derivative (6b) GSK-3β10.2 µM
Tetrahydropyrimidine (Compound 44) GSK-3βATP-competitive

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor New Pyrimidine Kinase Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors.

Experimental_Workflow_Kinase_Assay start Start reagents Prepare Reagents: - Kinase (e.g., EGFR) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compounds (Pyrimidine Derivatives) - Assay Buffer start->reagents plate Plate Kinase and Test Compounds reagents->plate add_substrate_atp Initiate Reaction: Add Substrate and ATP plate->add_substrate_atp incubate Incubate at Room Temperature add_substrate_atp->incubate stop_reaction Stop Reaction (e.g., add EDTA) incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze Data Analysis: Calculate IC50 values detect_signal->analyze end End analyze->end NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor Pyrimidine-based Inhibitor Inhibitor->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS) DNA->Genes

References

Safety Operating Guide

Proper Disposal of 2-Chloropyrimidine-4-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe handling and disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of 2-Chloropyrimidine-4-carbonitrile, a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes serious eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).

  • Causes serious eye irritation (Eye irritation, Category 2A).

  • May form explosive dust-air mixtures.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a respirator when dusts are generated.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. Change contaminated clothing promptly.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with national and local regulations.

  • Container Management:

    • Do not empty the chemical into drains.

    • Keep the chemical in its original, tightly closed container.

    • Do not mix this compound with other waste.

    • Label the container clearly with the chemical name and associated hazards.

  • Waste Collection:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Arrange for collection by a licensed hazardous waste disposal company.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Avoid generating dust.

    • Carefully sweep or scoop up the dry material ("Take up dry").

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the affected area thoroughly.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.
Container Handling Leave in original containers; do not mix with other waste.
Empty Containers Handle uncleaned containers as you would the product itself.
Spill Cleanup Take up dry material, avoid generating dust, and dispose of properly.
Eye Protection Wear eye protection/face protection.
Hand Protection Wear chemical-resistant gloves.
Respiratory Protection Required when dusts are generated.
Ingestion Hazard Harmful if swallowed. Call a POISON CENTER or doctor if ingested.
Eye Contact Hazard Causes serious eye irritation. Rinse cautiously with water for several minutes.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Respirator if needed) A->B C Is there a spill? B->C D Contain and Collect Spill (Take up dry, avoid dust) C->D Yes G Store Unused Chemical or Waste C->G No E Place in Labeled Waste Container D->E F Clean Spill Area E->F J Arrange for Professional Disposal F->J H Keep in Original, Tightly Closed Container G->H I Store in Designated Secure Area H->I I->J K Dispose via Approved Waste Disposal Plant J->K L End K->L

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.